molecular formula C8H14N2O B1289944 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1007462-48-7

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1289944
CAS No.: 1007462-48-7
M. Wt: 154.21 g/mol
InChI Key: QESMYIFDOLAREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol, with the CAS number 1007462-48-7, is a chemical compound of interest in organic and medicinal chemistry research. This compound has a molecular formula of C 8 H 14 N 2 O and a molecular weight of 154.21 g/mol . It is characterized as a useful research chemical, though its specific biological activities and applications are still an area of ongoing investigation . This compound belongs to the pyrazole chemical class, a scaffold known for its significant presence in pharmacologically active substances. Recent scientific literature highlights that pyrazole derivatives, particularly those with specific substitutions like the 1,3,5-trimethyl pattern, are key intermediates in designing novel compounds with potential biological activities . For instance, related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative properties, underscoring the value of the trimethylpyrazole core in drug discovery research . The ethanol functional group in this molecule provides a handle for further chemical modification, making it a versatile building block for the synthesis of more complex molecules for various research applications. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, as it may cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area. For detailed safety information, please consult the Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMYIFDOLAREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629690
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007462-48-7
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and expected analytical characterization for the novel compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous structures, offering a predictive framework for its synthesis and analysis.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 1,3,5-trimethyl-1H-pyrazole. The synthetic workflow involves an initial formylation reaction followed by a reduction of the resulting aldehyde.

Synthesis_Workflow A 1,3,5-trimethyl-1H-pyrazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde B->C D Reduction (NaBH4, Ethanol) C->D E This compound D->E Vilsmeier_Haack reactant 1,3,5-trimethyl-1H-pyrazole reagents 1. POCl3, DMF 2. H2O reactant->reagents product 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde reagents->product Reduction reactant 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde reagents NaBH4, Ethanol reactant->reagents product This compound reagents->product

chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is limited in publicly available literature. This guide compiles available information and provides predicted data and general methodologies based on structurally related compounds. All predicted data should be confirmed through experimental validation.

Core Chemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents on this core structure significantly influence its chemical and biological properties.

Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 1007462-48-7PubChem
Molecular Formula C₈H₁₄N₂OPubChem
Molecular Weight 154.21 g/mol PubChem
Melting Point Not available (Predicted: Solid at room temp.)-
Boiling Point Not available (Predicted: >200 °C)Prediction
Solubility Predicted to be soluble in polar organic solvents like ethanol and DMSO.Chemical Principle
LogP 0.6 (Predicted)PubChem

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlets for the three methyl groups on the pyrazole ring. - A triplet for the methylene group adjacent to the hydroxyl group. - A triplet for the methylene group attached to the pyrazole ring. - A broad singlet for the hydroxyl proton.
¹³C NMR - Signals for the three methyl carbons. - Signals for the two methylene carbons. - Signals for the carbon atoms of the pyrazole ring.
IR Spectroscopy - A broad band around 3300-3500 cm⁻¹ (O-H stretch). - C-H stretching bands around 2850-3000 cm⁻¹. - C=N and C=C stretching bands characteristic of the pyrazole ring around 1500-1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 154. - Fragmentation pattern showing loss of water (M-18), and cleavage of the ethanol side chain.

Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in the reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles.

Proposed Synthesis Workflow:

The Knorr pyrazole synthesis is a common method for creating pyrazole rings. A subsequent functionalization at the 4-position can lead to the desired product.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Reduction (Alternative to Step 3) pentane_dione Pentane-2,4-dione trimethylpyrazole 1,3,5-Trimethyl-1H-pyrazole pentane_dione->trimethylpyrazole Condensation methylhydrazine Methylhydrazine methylhydrazine->trimethylpyrazole formylpyrazole 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde trimethylpyrazole->formylpyrazole POCl3, DMF intermediate_alcohol 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol formylpyrazole->intermediate_alcohol target_molecule This compound formylpyrazole->target_molecule Reduction grignard_reagent Methylmagnesium bromide grignard_reagent->intermediate_alcohol reducing_agent NaBH4 reducing_agent->target_molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

  • Synthesis of 1,3,5-Trimethyl-1H-pyrazole:

    • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.

  • Formylation of 1,3,5-Trimethyl-1H-pyrazole (Vilsmeier-Haack reaction):

    • Cool a mixture of phosphorus oxychloride (POCl₃, 1.5 eq) and dimethylformamide (DMF, 3.0 eq) to 0 °C.

    • Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Reduction to this compound:

    • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the final product, which can be further purified by column chromatography.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been identified. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

General Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

  • Anticancer: Pyrazole-containing compounds have been shown to possess antiproliferative activity against various cancer cell lines.

  • Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for pyrazole derivatives.

  • Analgesic and Antipyretic: Some of the earliest synthetic drugs, such as antipyrine, are based on the pyrazole structure.

Proposed Biological Screening Workflow:

Given the known activities of the pyrazole class, a logical workflow for screening the biological activity of this compound would involve a tiered approach.

G cluster_0 Initial Screening cluster_1 Secondary Screening (If Active) cluster_2 Mechanism of Action (Anti-inflammatory) cluster_3 Mechanism of Action (Anticancer) Compound Compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Antimicrobial Screening Antimicrobial Screening Compound->Antimicrobial Screening Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assay->Anti-inflammatory Assays Anticancer Assays Anticancer Assays Cytotoxicity Assay->Anticancer Assays COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition Cytokine Profiling Cytokine Profiling Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays

Caption: A logical workflow for the biological screening of this compound.

Note: The specific signaling pathways that this compound might modulate are currently unknown and would be the subject of future research. Any identified activity would necessitate further investigation to elucidate the precise mechanism of action.

Conclusion

This compound is a compound with potential for further investigation, given the rich pharmacology of the pyrazole class of molecules. This technical guide provides a summary of the currently available and predicted information. Experimental validation of the predicted properties and the development of a robust synthetic protocol are essential next steps for any research or drug development program involving this compound.

An In-depth Technical Guide to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a substituted pyrazole derivative. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent structural motif in a vast number of pharmaceutically active compounds.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6] This document consolidates the available information on this compound, outlines a plausible synthetic pathway based on established chemical principles, and discusses its potential biological significance in the context of related pyrazole compounds.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 1007462-48-7 .

Identifier Value
IUPAC Name This compound
CAS Number 1007462-48-7
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol

Hypothetical Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public literature, a plausible multi-step synthetic route can be devised based on well-established reactions for pyrazole functionalization. A common strategy involves the formylation of the pyrazole core, followed by carbon chain extension.

Overall Synthetic Scheme

A potential pathway begins with the synthesis of the 1,3,5-trimethyl-1H-pyrazole core, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position. The resulting aldehyde can then be converted to the desired ethanol derivative.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C4-Functionalization cluster_2 Step 3: Chain Elongation & Reduction A Pentane-2,4-dione + Methylhydrazine B 1,3,5-trimethyl-1H-pyrazole A->B Condensation C 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl3, DMF) D 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethenyl intermediate C->D Wittig Reaction (e.g., Ph3P=CH2) E This compound D->E Hydroboration-Oxidation or other reduction

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This step is a standard Knorr-type pyrazole synthesis.

  • Materials: Pentane-2,4-dione, Methylhydrazine, Ethanol.

  • Procedure:

    • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.

Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[7][8][9][10]

  • Materials: 1,3,5-trimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution.

  • Procedure:

    • To a flask containing anhydrous DMF at 0 °C, add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[11]

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.[12]

Step 3: Synthesis of this compound

This transformation can be achieved via a Wittig reaction to add a one-carbon unit, followed by conversion to the alcohol.[13][14] An alternative is a Grignard reaction with a suitable reagent.[15]

  • Materials: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK), Tetrahydrofuran (THF), Borane-THF complex, Sodium hydroxide, Hydrogen peroxide.

  • Procedure (Wittig Reaction followed by Hydroboration-Oxidation):

    • Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base (1.1 eq) at 0 °C to generate the ylide. Stir for 1 hour. Add a solution of the pyrazole-4-carbaldehyde (1.0 eq) in THF and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the vinyl-pyrazole product.

    • Hydroboration-Oxidation: Dissolve the vinyl-pyrazole intermediate in anhydrous THF and cool to 0 °C. Add borane-THF complex (1.1 eq) dropwise. Allow the mixture to stir at room temperature for several hours. Carefully add water, followed by aqueous sodium hydroxide and hydrogen peroxide. Stir until the oxidation is complete. Extract the desired alcohol, dry the organic phase, and purify by column chromatography.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the pyrazole scaffold is a key pharmacophore in many approved drugs and clinical candidates.[1][16] The diverse pharmacological profile of pyrazole derivatives suggests several potential areas for investigation.[4][5][6]

Potential Therapeutic Areas:
  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[6][17][18] The well-known NSAID Celecoxib, for example, features a diaryl-substituted pyrazole core.[19]

  • Anticancer: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[20] For instance, some pyrazole compounds are potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway involved in cell growth, proliferation, and survival.[21][22][23]

  • Antimicrobial and Antiviral: The pyrazole nucleus is present in compounds with demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses.[1][24]

Example Signaling Pathway: COX-2 Inhibition

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a primary hypothesis would be the modulation of the arachidonic acid cascade via inhibition of COX-2.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2)->Inflammation & Pain Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits COX-1 COX-1

Caption: Simplified COX-2 signaling pathway, a common target for pyrazole-based anti-inflammatory drugs.

Example Signaling Pathway: JAK/STAT Inhibition

The JAK/STAT pathway is another critical target for pyrazole-based therapeutics, particularly in oncology and immunology.[21][25][26]

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates STAT Dimer->Nucleus Translocates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK Inhibits

Caption: Overview of the JAK/STAT signaling pathway, a target for pyrazole-based inhibitors.

Conclusion

This compound (CAS: 1007462-48-7) is a chemical entity belonging to the pharmacologically significant pyrazole class of compounds. While specific biological data and established synthetic protocols for this molecule are sparse in current literature, its structural features suggest potential for biological activity, particularly in areas where other pyrazole derivatives have shown promise, such as anti-inflammatory and anticancer applications. The hypothetical synthetic routes and discussions on potential mechanisms of action provided in this guide are based on well-established chemical and pharmacological principles. They are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further experimental investigation is required to elucidate the precise synthetic methods, physicochemical properties, and pharmacological profile of this compound.

References

An In-depth Technical Guide on the Structure Elucidation of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, with the CAS number 1007462-48-7, represents a specific analogue within this class. Its structure, featuring a fully substituted pyrazole ring linked to an ethanol moiety, suggests potential applications as a synthon in the development of novel therapeutic agents. Accurate structural elucidation is the cornerstone of any research and development involving such molecules, ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a central 1,3,5-trimethyl-substituted pyrazole ring with an ethanol group attached at the 4-position.

Molecular Formula: C₈H₁₄N₂O

Molecular Weight: 154.21 g/mol

Caption: Molecular Structure of this compound

Predicted Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic features of similar pyrazole derivatives.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.75t2H-CH₂-OH
~3.65s3HN-CH₃
~2.60t2HPyrazole-CH₂-
~2.20s3HC₃-CH₃
~2.15s3HC₅-CH₃
~1.80t (broad)1H-OH
¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~148.0C₅
~138.0C₃
~115.0C₄
~61.0-CH₂-OH
~35.0N-CH₃
~25.0Pyrazole-CH₂-
~12.0C₅-CH₃
~10.0C₃-CH₃
Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is useful for identifying the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
2960-2850C-H stretchAliphatic
1580-1500C=N, C=C stretchPyrazole ring
1465-1440C-H bendCH₂, CH₃
1050-1000C-O stretchPrimary alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
154[M]⁺ (Molecular ion)
139[M - CH₃]⁺
123[M - CH₂OH]⁺
111[M - C₂H₅O]⁺
96[C₅H₈N₂]⁺ (Trimethylpyrazole fragment)

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.

synthesis Proposed Synthetic Pathway start 1,3,5-Trimethylpyrazole step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde step1->intermediate1 step2 Wittig Reaction (Ph3P=CH2) intermediate1->step2 intermediate2 4-Ethenyl-1,3,5-trimethyl-1H-pyrazole step2->intermediate2 step3 Hydroboration-Oxidation (1. BH3-THF 2. H2O2, NaOH) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 1,3,5-trimethylpyrazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Ethenyl-1,3,5-trimethyl-1H-pyrazole

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Step 3: Synthesis of this compound

  • In a flame-dried flask under nitrogen, dissolve 4-ethenyl-1,3,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Cool the mixture to 0 °C and slowly add water to quench the excess borane.

  • Add aqueous sodium hydroxide (3M, 1.5 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents), maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the final product by column chromatography.

Characterization Workflow

workflow Characterization Workflow synthesis Synthesized Compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Comparison with Predictions nmr->data_analysis ir->data_analysis ms->data_analysis elucidation Structure Elucidation data_analysis->elucidation

Caption: General workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. While experimental data is not currently available in the public domain, the predicted spectroscopic data and proposed synthetic pathway offer a solid starting point for researchers. The detailed protocols and expected data tables serve as a practical resource for the synthesis and characterization of this and related pyrazole derivatives, facilitating further exploration of their potential in drug discovery and materials science. It is recommended that any future work on this compound involves a thorough experimental validation of the data presented herein.

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, including its nomenclature, chemical properties, and a proposed synthetic pathway. Due to the limited availability of published experimental data for this specific molecule, this guide also details established protocols for the synthesis of its key precursor and proposes a viable route to the final compound.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry.

Nomenclature and Synonyms

The standard nomenclature for this compound is presented below. Currently, there are no widely recognized synonyms beyond minor formatting variations.

Identifier TypeValue
IUPAC Name This compound
CAS Number 1007462-48-7
MDL Number MFCD08060042[1]
Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Physical State Not specified (likely a liquid or low-melting solid)

Proposed Synthetic Pathway

A specific, documented synthesis for this compound is not available in the current body of scientific literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions and the known synthesis of its logical precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

The proposed pathway involves two main stages:

  • Vilsmeier-Haack Formylation : The synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, from 1,3,5-trimethyl-1H-pyrazole.

  • Chain Extension and Reduction : A one-carbon homologation of the aldehyde to an epoxide, followed by reduction to yield the target ethanol derivative.

A schematic of this proposed workflow is provided below.

G cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Homologation and Reduction A 1,3,5-Trimethyl-1H-pyrazole C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) E Intermediate Epoxide C->E Corey-Chaykovsky Reaction D Sulfur Ylide (e.g., (CH₃)₃S⁺I⁻, NaH) G This compound E->G Reduction F Reducing Agent (e.g., LiAlH₄)

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediate and the proposed final step.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is based on the well-established Vilsmeier-Haack reaction, which is a standard method for the formylation of electron-rich heterocyclic compounds.[2]

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Dissolve 1,3,5-trimethyl-1H-pyrazole in a minimal amount of dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by column chromatography or distillation.

Proposed Synthesis of this compound from Carbaldehyde

The following is a proposed, theoretical protocol for the conversion of the intermediate aldehyde to the target compound. This method utilizes the Corey-Chaykovsky reaction for homologation, followed by a standard reduction.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Epoxide Formation (Corey-Chaykovsky Reaction): a. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfonium iodide and sodium hydride in anhydrous tetrahydrofuran (THF). b. Stir the suspension at room temperature for approximately 1 hour, during which hydrogen gas will evolve, and the sulfur ylide will form. c. Cool the mixture in an ice bath and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise. d. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde. e. Quench the reaction by carefully adding water. Extract the product with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate epoxide.

  • Reduction of the Epoxide: a. In a separate flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. b. Cool the suspension in an ice bath and add a solution of the crude epoxide from the previous step in anhydrous diethyl ether dropwise. c. After the addition, allow the mixture to stir at room temperature for several hours. d. Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). e. Stir the resulting mixture until a granular precipitate forms. f. Filter the solid and wash it thoroughly with diethyl ether. g. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be purified by silica gel column chromatography.

Conclusion

This compound is a compound for which detailed experimental data is not widely published. This guide provides its fundamental chemical identifiers and outlines a logical, proposed synthetic route starting from the formylation of the corresponding pyrazole. The provided experimental protocols for the synthesis of the key carbaldehyde intermediate are based on established methods. The subsequent conversion to the target ethanol derivative is a proposed pathway and should be approached with standard laboratory practices for reaction optimization and characterization. Further research is required to fully characterize the physical and chemical properties of this compound and to develop validated synthetic procedures.

References

The Discovery of Novel Pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for versatile modifications, leading to a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives have been successfully developed into FDA-approved drugs for a range of conditions, from inflammation and pain to cancer and erectile dysfunction, underscoring their therapeutic significance.[3][4] This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyrazole derivatives, with a focus on their anti-inflammatory and anticancer applications. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.

Anti-Inflammatory Pyrazole Derivatives

Pyrazole-based compounds have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and the modulation of signaling pathways like NF-κB.[1][5] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), and the pyrazole scaffold has proven to be highly effective in achieving this selectivity, as exemplified by the commercial drug Celecoxib.[1]

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected novel pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ID/DescriptionTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3,5-diarylpyrazole derivativeCOX-20.01-[1]
Pyrazole-thiazole hybridCOX-20.034[1]
Pyrazole-thiazole hybrid5-LOX0.12-[1]
Pyrazolo-pyrimidineCOX-20.015-[1]
Pyrazole derivative with SOMe groupCOX-2-High[5]
Methoxy-substituted pyrazoleCOX-2-17.47[5]
Pyrazole derivativeCOX-20.73-[5]
Thiazolidindione-pyrazole hybrid (128a)COX-2-High[6]
Thiazolidindione-pyrazole hybrid (128b)COX-2-High[6]
Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] Novel pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_cytoplasm NF-κB (p50/p65) NFkappaB_nucleus NF-κB (p50/p65) NFkappaB_cytoplasm->NFkappaB_nucleus Translocates to NFkappaB_IkappaB NF-κB-IκBα Complex NFkappaB_IkappaB->NFkappaB_cytoplasm Releases Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_Expression Induces Transcription Nucleus Nucleus

NF-κB Signaling Pathway in Inflammation

Anticancer Pyrazole Derivatives

The versatility of the pyrazole scaffold has been extensively exploited in the design of novel anticancer agents.[2] These derivatives target a wide array of crucial cellular components and signaling pathways implicated in cancer progression, including protein kinases, tubulin, and cell cycle regulators.[9]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of various novel pyrazole derivatives against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Pyrazole carbaldehyde derivative (43)MCF-7 (Breast)0.25[2]
Pyrazole benzothiazole hybrid (25)HT29, PC3, A549, U87MG3.17 - 6.77[2]
Indole-pyrazole derivative (33)HCT116, MCF7, HepG2, A549< 23.7[2]
Indole-pyrazole derivative (34)HCT116, MCF7, HepG2, A549< 23.7[2]
Pyrazole-oxindole hybridVarious-[10]
Naphthyl-pyrazoline hybrid (Vc)MCF-7, HeLa, HepG-21.19, 2.47, 2.50[11]
Pyrazole hybrid chalcone (5o)MCF-7, SiHa, PC-32.13, 4.34, 4.46[12]
Pyrazole derivative (4k)PC-30.015[13]
Pyrazole derivative (5a)PC-30.006[13]
Pyrazole derivative (4a)HepG24.4[14]
Pyrazole derivative (5a)HepG23.46[14]
Pyrazole derivative (6b)HepG22.52[14]

Table 2: Inhibition of Kinases and Tubulin by Pyrazole Derivatives

Compound ID/DescriptionTargetIC50 / Ki (µM)Reference
Pyrazole carbaldehyde derivative (43)PI3 KinasePotent Inhibitor[2]
Bidentate pyrazole ligand-Cu(II) complexEGFR, CDK2Significant Interaction[2]
Indole-pyrazole derivative (33)CDK20.074[2]
Indole-pyrazole derivative (34)CDK20.095[2]
Pyrazole-based compoundEGFR, VEGFR-20.09, 0.23[2]
Pyrazole derivative (5b)Tubulin Polymerization7.30[6]
Indolo–pyrazole-thiazolidinone (6c)Tubulin Polymerization< 1.73[5]
Pyrazole derivative (4a)VEGFR20.55[14]
Pyrazole derivative (4a)CDK20.205[14]
Pyrazole derivative (6b)VEGFR20.2[14]
Pyrazole derivative (6b)CDK20.458[14]
Pyrazole derivative (15)CDK20.005 (Ki)[15]
Naphthyl-pyrazoline hybrid (Vc)Tubulin Polymerization1.47[11]
Signaling Pathways in Cancer

1. VEGF/VEGFR-2 Signaling Pathway:

The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17] Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling and suppressing angiogenesis.[16]

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Migration Migration FAK->Migration Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Permeability Permeability eNOS->Permeability MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Gene_Expression Gene Expression ERK->Gene_Expression Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

VEGF/VEGFR-2 Signaling Pathway and Pyrazole Inhibition

2. PI3K/Akt/mTOR Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][19] Its dysregulation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[20] Pyrazole-based compounds have been developed as potent inhibitors of various components of this pathway.[7]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway and Pyrazole Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and key in vitro and in vivo biological assays.

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles, involving the condensation of a β-ketoester with a hydrazine.[1]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow Start Start Mixing Mix β-ketoester and Hydrazine Derivative Start->Mixing Heating Heat Mixture (e.g., Reflux) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Crystallization Induce Crystallization (e.g., with ether) Cooling->Crystallization Filtration Filter Crude Product Crystallization->Filtration Recrystallization Recrystallize from Solvent (e.g., Ethanol) Filtration->Recrystallization Drying Dry Pure Product Recrystallization->Drying End End (Pure Pyrazole) Drying->End

Workflow for Knorr Pyrazole Synthesis

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 equivalent) and the desired hydrazine derivative (1.0-1.2 equivalents).[21] If the reaction is sluggish, a catalytic amount of acid (e.g., glacial acetic acid) can be added.[3]

  • Heating: Heat the reaction mixture under reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[21]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product does not crystallize spontaneously, cool the flask in an ice bath and scratch the inside with a glass rod.[21] Diethyl ether can be added to induce precipitation.[21]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether or ethanol).[21] The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[21]

In Vitro Biological Assays

1. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric method used to assess cell viability.[22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.[23]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

2. In Vitro COX Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14]

Protocol:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2.[4]

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivative or a control inhibitor for a specified time (e.g., 10 minutes at 37°C).[4]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[4]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method to detect PGE2.[4]

3. Kinase Inhibition Assays (VEGFR-2, PI3K, CDK2):

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[2][25]

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a kinase buffer, recombinant kinase, substrate (e.g., a specific peptide), and ATP.[1][6]

  • Inhibitor Dilution: Prepare serial dilutions of the pyrazole inhibitor.[1]

  • Kinase Reaction: In a 384-well plate, combine the inhibitor, enzyme, and a mixture of the substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[6]

  • Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity. Read the luminescence using a plate reader.[6]

4. Tubulin Polymerization Inhibition Assay:

This assay assesses the effect of a compound on the polymerization of tubulin into microtubules.[6][13]

Protocol:

  • Tubulin Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin.[26]

  • Reaction Mixture: In a 96-well plate, combine the tubulin, a fluorescence-based reporter, and various concentrations of the pyrazole derivative or controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter).[13]

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C. An inhibition of tubulin polymerization will result in a decrease in the rate of fluorescence increase.[13]

In Vivo Biological Assay

Carrageenan-Induced Paw Edema in Mice:

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[27]

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the subplantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The ongoing exploration of novel derivatives has led to the identification of potent and selective inhibitors of key biological targets in inflammation and cancer. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to contribute to this exciting field. Future efforts will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to translate their preclinical efficacy into clinical success.

References

Spectroscopic and Synthetic Profile of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Manchester, UK – December 27, 2025 – This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the pyrazole derivative 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS No. 1007462-48-7). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

While a comprehensive search of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data for this compound, this guide presents a detailed theoretical analysis of its expected spectroscopic properties. This includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a plausible synthetic pathway. The information herein is derived from the analysis of structurally similar pyrazole derivatives and established principles of organic chemistry.

Compound Identification

PropertyValue
IUPAC Name This compound
CAS Number 1007462-48-7
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous pyrazole and ethanol derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.75t2H-CH₂-OH
~3.65s3HN-CH₃
~2.65t2HPyrazole-CH₂-
~2.25s3HC₃-CH₃
~2.20s3HC₅-CH₃
~1.80br s1H-OH
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~148.0C₅ (Pyrazole)
~138.0C₃ (Pyrazole)
~115.0C₄ (Pyrazole)
~61.0-CH₂-OH
~35.0N-CH₃
~28.0Pyrazole-CH₂-
~12.0C₅-CH₃
~10.0C₃-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
2960-2850Medium-StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC-H bend (aliphatic)
1260-1000StrongC-O stretch (primary alcohol)

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2)

To a solution of 1,3,5-trimethylpyrazole (1) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 60-70 °C for several hours. After completion, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) , is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Synthesis of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3)

Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) and treated with a strong base such as n-butyllithium at 0 °C to generate the ylide. A solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product, 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) , is extracted, dried, and purified.

Synthesis of this compound (4)

To a solution of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide and hydrogen peroxide is added carefully. The mixture is stirred for a few hours, and the product, this compound (4) , is extracted, dried, and purified by column chromatography.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationships for spectroscopic analysis.

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Hydroboration-Oxidation start 1,3,5-trimethylpyrazole (1) reagent1 POCl3, DMF start->reagent1 product1 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) reagent1->product1 reagent2 CH3P(Ph)3Br, n-BuLi product1->reagent2 product2 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) reagent2->product2 reagent3 1. BH3.THF 2. H2O2, NaOH product2->reagent3 final_product This compound (4) reagent3->final_product

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Analysis_Logic Logical Flow for Spectroscopic Structure Elucidation cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_conclusion Final Structure ir IR Spectroscopy functional_groups Functional Groups (-OH, C-H, C=N, C-O) ir->functional_groups nmr_h 1H NMR proton_env Proton Environments (Methyls, Methylenes, OH) nmr_h->proton_env nmr_c 13C NMR carbon_skeleton Carbon Skeleton (Pyrazole Ring, Ethyl Chain) nmr_c->carbon_skeleton final_structure This compound functional_groups->final_structure proton_env->final_structure carbon_skeleton->final_structure

Caption: Logical workflow for the structural elucidation using spectroscopic data.

This technical guide, while based on theoretical predictions, provides a solid foundation for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer valuable benchmarks for the analysis of experimentally obtained spectra.

An In-depth Technical Guide on the Physical Properties of Trimethyl-pyrazole Ethanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of trimethyl-pyrazole ethanol compounds. Due to a scarcity of publicly available data on the specific ethanol derivatives, this guide leverages data from the closely related analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, as a predictive reference. This document outlines detailed experimental protocols for the determination of key physical properties, including melting point, boiling point, solubility, and pKa. Furthermore, it explores the potential biological relevance of this class of compounds by examining their inhibitory effects on crucial signaling pathways. Visual diagrams of these pathways are provided to illustrate the mechanism of action for pyrazole derivatives as potential therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a diverse range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of these molecules, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. This guide focuses on trimethyl-pyrazole ethanol compounds, a specific subset of pyrazole derivatives with potential applications in drug discovery and development.

Physical Properties

Table 1: Physical and Chemical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.19 g/mol [1]
Boiling Point 263.8 °C at 760 mmHg[3]
Density 1.1 g/cm³[3]
LogP (calculated) 0.52924[1]
Topological Polar Surface Area (TPSA) 38.05 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Physical Form Liquid[4]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of trimethyl-pyrazole ethanol compounds.

Synthesis of Trimethyl-pyrazole Ethanol Compounds

A general method for the synthesis of pyrazole-1-ethanol derivatives involves the reaction of a substituted pyrazole with a suitable epoxide. The following protocol is adapted from this general principle for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Protocol for the Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethylpyrazole in a suitable anhydrous solvent such as xylene.

  • Addition of Reagent: To this solution, add a stoichiometric equivalent of propylene oxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline trimethyl-pyrazole ethanol compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point of the compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol (Microscale):

  • Sample Preparation: Place a few drops of the liquid trimethyl-pyrazole ethanol compound into a small test tube.

  • Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a suitable heating bath.

  • Observation: Observe the capillary. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Data Recording: Remove the heat source and allow the liquid to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

The solubility of a compound in various solvents is critical for its formulation and biological testing. The shake-flask method is a common and reliable technique.

Protocol:

  • Sample Preparation: Add an excess amount of the trimethyl-pyrazole ethanol compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.

Protocol:

  • Solution Preparation: Prepare a solution of the trimethyl-pyrazole ethanol compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its protonated or deprotonated form.

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of trimethyl-pyrazole ethanol compounds is limited, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression. Two such pathways are the mTOR (mechanistic target of rapamycin) and VEGFR (vascular endothelial growth factor receptor) signaling pathways.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] Pyrazole derivatives have been identified as potent inhibitors of mTOR kinase.[7][8]

mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis inhibits Pyrazole Pyrazole Derivatives Pyrazole->mTORC1 inhibit VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates PKC PKC PLCg->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates GeneExpression Gene Expression (Proliferation, Migration) ERK->GeneExpression regulates AKT AKT PI3K->AKT activates CellSurvival Cell Survival AKT->CellSurvival promotes Pyrazole Pyrazole Derivatives Pyrazole->VEGFR inhibit

References

Preliminary Biological Screening of Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The unique structural features of the pyrazole ring have led to the development of a vast number of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] Several pyrazole-based compounds have been successfully developed into clinically used drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction medication sildenafil, highlighting the therapeutic potential of this heterocyclic motif.[1] Pyrazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This technical guide provides a comprehensive overview of the preliminary biological screening of pyrazole compounds, including summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Screening of Pyrazole Compounds

The search for novel anticancer agents is a major focus of drug discovery, and pyrazole derivatives have emerged as a promising class of compounds.[5][6][7] They have been shown to target various mechanisms involved in cancer progression, including the inhibition of kinases such as EGFR, VEGFR-2, CDK2, and PI3K, as well as inducing apoptosis and disrupting microtubule formation.[5][8]

Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/ReferenceCancer Cell Line(s)IC50 (µM)Target(s)/Mechanism of Action
Indole-Pyrazole Hybrid (33) [5]HCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition (IC50 = 0.074 µM)
Indole-Pyrazole Hybrid (34) [5]HCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition (IC50 = 0.095 µM)
Selanyl-1H-pyrazole (53) [5]HepG215.98Dual EGFR and VEGFR-2 Inhibitor
Selanyl-1H-pyrazole (54) [5]HepG213.85Dual EGFR and VEGFR-2 Inhibitor
Benzimidazole-pyrazolo[1,5-a]pyrimidine (18, 19, 20, 21) [5]MCF7, A549, HeLa, SiHaMicro- to nano-molar rangePotent and selective cytotoxicity
Pyrazole carbaldehyde derivative (43) [5]MCF70.25PI3 Kinase Inhibitor
Tetrahydrothiadiazolopyrimidine-pyrazole hybrid [6]MCF-75.8 - 9.3-
Pyrazole benzamide and dihydro triazinone derivatives [6]HCT-116, MCF-77.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7)Antiproliferative
Chromene-pyrazole hybrid [6]K5620.5 - 3.0Anti-leukemic, high selectivity
Thiazolyl pyrazole carbaldehyde hybrid (181) [9]HeLa, MCF-7, A5499.05 (HeLa), 7.12 (MCF-7), 6.34 (A549)Antiproliferative
1,3,5-triazine-based pyrazole hybrid [9]--EGFR Tyrosine Kinase Targeting
Tetrahydrothiochromeno[4,3-c]pyrazole (159a, 159b) [9]MGC-80315.43 (159a), 20.54 (159b)Anticancer
Diphenyl pyrazole–chalcone (6b, 6d) [10]HNO-9710 (6b), 10.56 (6d)Cytotoxic
Pyrazole-thiourea derivative (C5) [11]MCF-70.08EGFR Inhibitor (IC50 = 0.07 µM)
Experimental Protocols: Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[12]

  • Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Many pyrazole compounds exert their anticancer effects by inhibiting specific kinases. The general principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor.

Example: EGFR Kinase Inhibition Assay

  • Reaction Setup: In a microplate well, combine the EGFR enzyme, a specific peptide substrate, and the test pyrazole compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

    • Fluorescence/TR-FRET Assays: Using a europium-labeled antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

anticancer_screening_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Pyrazole_Scaffold Pyrazole Scaffold Chemical_Modification Chemical Modification Pyrazole_Scaffold->Chemical_Modification Pyrazole_Derivatives Pyrazole Derivatives Chemical_Modification->Pyrazole_Derivatives Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Pyrazole_Derivatives->Cell_Culture Treatment MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, CDK2) IC50_Determination->Kinase_Inhibition Active Compounds Apoptosis_Assay Apoptosis Assays IC50_Determination->Apoptosis_Assay Active Compounds Pathway_Analysis Signaling Pathway Analysis Kinase_Inhibition->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization SAR Insights anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation (Pain, Swelling) Prostaglandins_Inflammatory->Inflammation Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Selective Inhibition antimicrobial_screening_logical_flow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_further_studies Further Studies Start Start: Pyrazole Library Agar_Well_Diffusion Agar Well Diffusion Assay Start->Agar_Well_Diffusion Activity_Check Antimicrobial Activity? Agar_Well_Diffusion->Activity_Check MIC_Determination Broth Microdilution (MIC Determination) Activity_Check->MIC_Determination Yes No_Activity No_Activity Activity_Check->No_Activity No Potency_Evaluation Potent (Low MIC)? MIC_Determination->Potency_Evaluation Spectrum_Analysis Spectrum of Activity (Gram+/-, Fungi) Potency_Evaluation->Spectrum_Analysis Yes Low_Potency Low_Potency Potency_Evaluation->Low_Potency No Toxicity_Assay Toxicity Assays Spectrum_Analysis->Toxicity_Assay Mechanism_Study Mechanism of Action Studies Toxicity_Assay->Mechanism_Study End Lead Compound Mechanism_Study->End

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and profound impact on drug discovery, with a focus on key approved drugs. The quantitative data, experimental protocols, and signaling pathways presented herein offer a valuable resource for professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Structure-Activity Relationship

The pyrazole ring's unique electronic and structural features contribute significantly to its pharmacological prowess. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] The arrangement of its nitrogen atoms influences its basicity, which is lower than that of its isomer, imidazole.[1] This property, along with its relative stability and potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The structure-activity relationship (SAR) of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring. Modifications can significantly impact a compound's binding affinity, selectivity, and metabolic stability. For instance, the strategic placement of specific functional groups can enhance interactions with the active sites of enzymes or receptors, leading to increased potency and reduced off-target effects.

Prominent Pyrazole-Containing Drugs: A Quantitative Overview

The therapeutic success of the pyrazole scaffold is exemplified by a growing number of FDA-approved drugs targeting a range of diseases, from inflammation and cancer to cardiovascular conditions.[2] The following tables summarize key quantitative data for several prominent pyrazole-containing drugs, offering a comparative look at their bioactivity and pharmacokinetic profiles.

DrugTarget(s)IC50 / KiIndication
Celecoxib COX-2IC50: 40 nM (in vitro)Anti-inflammatory, Analgesic[3]
Ruxolitinib JAK1, JAK2IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis, Polycythemia Vera[4]
Axitinib VEGFR-1, -2, -3IC50: 0.1 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3)Renal Cell Carcinoma[5]
Ibrutinib BTKIC50: 0.5 nMB-cell malignancies[6]

Table 1: Bioactivity of Selected Pyrazole-Containing Drugs

DrugOral BioavailabilityHalf-life (t1/2)Protein BindingPrimary Metabolism
Celecoxib ~22-40%~11 hours>97%CYP2C9[7]
Ruxolitinib ~95%~3 hours~97%CYP3A4[8][9]
Axitinib ~58%2.5-6.1 hours>99%CYP3A4/5, UGT1A1
Ibrutinib ~2.9%4-6 hours97.3%CYP3A4

Table 2: Pharmacokinetic Properties (ADME) of Selected Pyrazole-Containing Drugs

Key Signaling Pathways Targeted by Pyrazole Drugs

Many pyrazole-containing drugs exert their therapeutic effects by inhibiting key signaling pathways implicated in disease pathogenesis. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several important pyrazole-based kinase inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibits (ATP-binding site)

Caption: VEGFR Signaling Pathway and the inhibitory action of Axitinib.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression Translocates to nucleus and regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB Signaling PLCG2->NFkB CellSurvival B-cell Proliferation and Survival NFkB->CellSurvival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (Covalently binds)

Caption: B-cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole drug, Celecoxib, and for essential biological assays used to evaluate the activity of pyrazole-containing compounds.

Synthesis of Celecoxib

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.

  • Procedure:

    • To a solution of sodium methoxide in toluene, add a solution of 4'-methylacetophenone in toluene at room temperature.

    • Stir the resulting mixture.

    • Slowly add a solution of ethyl trifluoroacetate in toluene.

    • Heat the reaction mixture to reflux and monitor for completion.

    • Cool the reaction mixture and pour it into aqueous hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dione intermediate.[10]

Step 2: Cyclocondensation to form Celecoxib

  • Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol, Water.

  • Procedure:

    • A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in a mixture of ethanol and water is heated to reflux.[2]

    • The reaction is stirred for several hours and monitored for completion.

    • Cool the reaction mixture to facilitate the precipitation of the product.

    • Filter the solid, wash with water, and dry to obtain crude Celecoxib.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a pyrazole compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

  • Materials: Kinase of interest, substrate peptide/protein, ATP, kinase assay buffer, test compound (pyrazole derivative), ADP-Glo™ Kinase Assay kit (or similar).

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 384-well plate, add the kinase and the test compound dilutions. Incubate at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for COX-2 inhibitors.

  • Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, arachidonic acid (substrate), test compound (pyrazole derivative), Celecoxib (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compound and Celecoxib in the assay buffer.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or control.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • The rate of increase in fluorescence is proportional to COX-2 activity.

    • Calculate the percent inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against a specific microorganism.

  • Materials: Test pyrazole compound, appropriate broth medium (e.g., Mueller-Hinton Broth), microbial inoculum, 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and electronic properties, coupled with the potential for diverse chemical modifications, have led to the development of a significant number of clinically successful drugs. The examples and protocols provided in this guide highlight the broad applicability and therapeutic importance of pyrazole-containing compounds. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrazole derivatives are poised to deliver the next generation of innovative medicines. The continued exploration of this "privileged" scaffold promises to address unmet medical needs and advance human health.

References

Methodological & Application

Application Notes and Protocols for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the pyrazole derivative, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, and detailed protocols for its evaluation. Pyrazole-containing compounds have demonstrated significant potential in medicinal chemistry, with many exhibiting potent anti-inflammatory activities.[1][2][3] This document outlines the hypothetical mechanism of action, key in vitro and in vivo experimental protocols, and data presentation guidelines to facilitate the investigation of this compound as a novel anti-inflammatory agent.

Hypothetical Mechanism of Action

While the specific mechanism of this compound is yet to be fully elucidated, it is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways. Drawing parallels from other pyrazole derivatives, the proposed mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.

A primary anticipated mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of prostaglandins during inflammation.[4][5] Additionally, the compound may target the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of leukotrienes, another class of potent inflammatory mediators.[6]

Furthermore, this compound is postulated to modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, the compound could suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9]

Data Presentation: Quantitative Analysis

To ensure clarity and facilitate comparative analysis, all quantitative data from the described experimental protocols should be summarized in structured tables.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayTest Concentration (µM)% InhibitionIC₅₀ (µM)Positive Control
COX-1 Inhibition 1Indomethacin
10
100
COX-2 Inhibition 1Celecoxib
10
100
5-LOX Inhibition 1Zileuton
10
100
Nitric Oxide (NO) Production 1L-NAME
(LPS-stimulated RAW 264.7 cells)10
100
TNF-α Release 1Dexamethasone
(LPS-stimulated THP-1 cells)10
100
IL-6 Release 1Dexamethasone
(LPS-stimulated THP-1 cells)10
100

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound

ModelDose (mg/kg)% Inhibition of Edema / Writhing / Licking TimePositive Control
Carrageenan-Induced Paw Edema 10Indomethacin (10 mg/kg)
25
50
Acetic Acid-Induced Writhing 10Aspirin (100 mg/kg)
25
50
Formalin Test (Late Phase) 10Morphine (5 mg/kg)
25
50

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercial colorimetric COX inhibitor screening assay kit.

    • Prepare various concentrations of the test compound and positive controls (Indomethacin for COX-1, Celecoxib for COX-2).

    • Add recombinant human COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm).

    • Calculate the percentage of inhibition and the IC₅₀ value.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Objective: To assess the effect of the compound on NO production in activated macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO production inhibition.

3. Cytokine Release Assay in THP-1 Cells

  • Objective: To measure the effect of the compound on the release of pro-inflammatory cytokines TNF-α and IL-6.

  • Methodology:

    • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the differentiated macrophages with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Calculate the percentage of cytokine release inhibition.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.[1][10]

  • Methodology:

    • Acclimatize male Wistar rats (150-200 g) for at least one week.

    • Administer the test compound orally at different doses (e.g., 10, 25, 50 mg/kg). Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the positive control group.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of the compound.[11][12][13]

  • Methodology:

    • Use male Swiss albino mice (20-25 g).

    • Administer the test compound orally at different doses. Administer the vehicle to the control group and a standard analgesic (e.g., Aspirin, 100 mg/kg) to the positive control group.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of writhing inhibition for each group compared to the control group.

3. Formalin Test in Mice

  • Objective: To evaluate both the neurogenic and inflammatory phases of pain.[2][14][15]

  • Methodology:

    • Use male Swiss albino mice (20-25 g).

    • Administer the test compound orally at different doses. Administer the vehicle to the control group and a standard analgesic (e.g., Morphine, 5 mg/kg) to the positive control group.

    • After 30 minutes, inject 20 µL of 2.5% formalin solution into the sub-plantar region of the right hind paw.

    • Immediately place the mice in an observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

    • The late phase is indicative of inflammatory pain. Calculate the percentage of inhibition of licking time in the late phase for each group compared to the control group.

Visualizations

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Membrane Receptors cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Mediators cluster_4 Compound Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines TNF-α, IL-1β, IL-6 MAPK->Cytokines NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition Compound->COX2 Inhibition

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis a COX-1/COX-2 Inhibition Assay g Calculate % Inhibition & IC50 a->g b LPS-Induced NO Production (RAW 264.7 cells) b->g c Cytokine Release Assay (THP-1 cells) c->g d Carrageenan-Induced Paw Edema (Rats) h Calculate % Inhibition of Edema d->h e Acetic Acid-Induced Writhing (Mice) i Calculate % Inhibition of Writhing e->i f Formalin Test (Mice) j Calculate % Inhibition of Licking Time f->j

Caption: Experimental Workflow for Anti-Inflammatory Screening.

References

Application Notes and Protocols for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a versatile synthetic intermediate in the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.

Introduction

The compound this compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its structural features, including a reactive hydroxyl group and a substituted pyrazole ring, make it an ideal starting material for creating libraries of molecules for drug discovery. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2]

Potential Applications

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic value. Based on the known activities of other pyrazole-containing compounds, derivatives of this intermediate are promising candidates for:

  • Kinase Inhibitors: The pyrazole moiety is a key component of numerous kinase inhibitors.[2] By modifying the ethanol side chain, it is possible to synthesize compounds that can target specific kinases involved in cell signaling pathways implicated in cancer and other proliferative diseases. For instance, pyrazole-based compounds have been investigated as inhibitors of Raf kinase, a key component in the MAPK/ERK signaling pathway.[3]

  • Anti-inflammatory Agents: Pyrazole derivatives are famously used as selective COX-2 inhibitors, such as Celecoxib, for the treatment of inflammation and pain.[1][4] The structural features of this compound can be elaborated to mimic the structures of known coxibs, potentially leading to new anti-inflammatory drugs with improved efficacy and safety profiles.

  • Anticancer Agents: The pyrazole scaffold is present in various compounds with demonstrated anticancer activity.[1] These compounds often function by inhibiting key enzymes or signaling pathways essential for cancer cell growth and survival.

Data Presentation

The following table summarizes the inhibitory activities of several reported pyrazole derivatives, highlighting the potential of this class of compounds.

Compound ClassTargetIC50 / ActivityReference
Pyrazolyl-thiazolidinoneCOX-2S.I. = 134.6[1]
Pyrazolyl-thiazolidinoneMCF-7 cancer cell lineIC50 = 0.73–6.25 μM[1]
N-(ethylcarbamothioyl)-benzenesulfonamide derivativeAnalgesic Activity67.8% inhibition[5]
Thymol–pyrazole hybridCOX-2IC50 = 0.043 µM[4]
1,5-diarylpyrazole derivativeAnti-inflammatoryED30 = 5.7 mg/kg[6]

Experimental Protocols

While specific experimental protocols for the derivatization of this compound are not extensively reported in the literature, the following represents a generalized and robust protocol for the oxidation of the primary alcohol to the corresponding aldehyde. This aldehyde is a versatile intermediate for further synthetic transformations.

Protocol 1: Oxidation of this compound to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetaldehyde

Objective: To synthesize the aldehyde derivative, a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium thiosulfate (Na2S2O3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Dess-Martin periodinane (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously until the solid dissolves and the two phases become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Note: Other mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation can also be employed.

Visualizations

Synthetic_Workflow start This compound aldehyde 2-(1,3,5-trimethyl-1H- pyrazol-4-yl)acetaldehyde start->aldehyde Oxidation (DMP) acid 2-(1,3,5-trimethyl-1H- pyrazol-4-yl)acetic acid aldehyde->acid Oxidation (KMnO4) amine Substituted Amine aldehyde->amine Reductive Amination ester Ester Derivative acid->ester Esterification amide Amide Derivative acid->amide Amidation

A potential synthetic workflow for derivatizing the starting material.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Hypothetical Pyrazole Derivative (Inhibitor) Inhibitor->Raf

Hypothetical inhibition of the Raf kinase signaling pathway.

References

Application Notes and Protocols for the Derivatization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These protocols provide detailed methodologies for the chemical modification of the hydroxyl group of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. The derivatization of this molecule into esters, ethers, and carbamates can be crucial for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key parameters in drug discovery and development. The pyrazole scaffold is a common motif in pharmacologically active compounds, and functionalization of its substituents allows for the exploration of structure-activity relationships (SAR).

I. Overview of Derivatization Strategies

The primary site for derivatization on this compound is the terminal hydroxyl group. This allows for a variety of chemical transformations, including esterification, etherification, and carbamate formation. The choice of derivatization strategy will depend on the desired properties of the final compound.

Derivatization_Workflow General Derivatization Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound esterification Esterification (e.g., with Acyl Chloride) start->esterification etherification Etherification (e.g., Williamson Synthesis) start->etherification carbamate Carbamate Formation (e.g., with Isocyanate) start->carbamate ester Pyrazolyl-ethyl Ester esterification->ester ether Pyrazolyl-ethyl Ether etherification->ether carbamate_prod Pyrazolyl-ethyl Carbamate carbamate->carbamate_prod

Caption: General workflow for the derivatization of this compound.

II. Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives.

A. Protocol 1: Esterification via Acyl Chloride

This protocol describes the formation of an ester linkage by reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

B. Protocol 2: Etherification via Williamson Ether Synthesis

This protocol outlines the formation of an ether by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (or other desired alkyl halide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the residue by flash column chromatography to obtain the target ether.

C. Protocol 3: Carbamate Formation via Isocyanate

This protocol details the synthesis of a carbamate derivative through the reaction of the alcohol with an isocyanate, often catalyzed by a tin compound or a tertiary amine.

Materials:

  • This compound

  • Methyl isocyanate (or other desired isocyanate)

  • Dibutyltin dilaurate (DBTDL) or triethylamine (as catalyst)

  • Anhydrous toluene or THF

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DBTDL (e.g., 0.01 eq).

  • Add methyl isocyanate (1.05 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or flash column chromatography if necessary.

III. Data Presentation

The following table summarizes representative quantitative data for the described derivatization protocols. Yields and purity are typical for these types of reactions and may vary based on the specific substrate and reaction conditions.

Derivative ClassReagentsCatalystSolventTypical Yield (%)Typical Purity (%) (Post-Chromatography)
Ester Acetyl Chloride, Triethylamine-DCM85 - 95>98
Ether Sodium Hydride, Methyl Iodide-THF70 - 85>97
Carbamate Methyl IsocyanateDBTDLToluene90 - 99>99

IV. Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the new molecule by observing characteristic shifts. For example, in the ¹H NMR of the acetate ester, one would expect to see a new singlet around 2.0-2.1 ppm corresponding to the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups. For instance, the formation of an ester will introduce a strong carbonyl (C=O) stretch around 1735 cm⁻¹.

By following these protocols, researchers can efficiently synthesize a variety of derivatives of this compound for further study in medicinal chemistry and drug development programs.

Application Notes and Protocols: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous commercial herbicides, insecticides, and fungicides.[1] This application note focuses on the utility of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol as a key intermediate in the synthesis of potent pyrazole-4-carboxamide fungicides. These fungicides are of significant interest due to their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in controlling a broad spectrum of fungal pathogens.[2][3]

The strategic placement of the ethanol functional group at the 4-position of the stable 1,3,5-trimethylpyrazole ring allows for straightforward chemical transformations to introduce the carboxylic acid moiety, a prerequisite for the formation of the active carboxamide fungicides. This document provides detailed protocols for the synthesis of a representative fungicidal compound from this compound and presents its biological activity data.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, yielding 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a selected aniline derivative to form the target N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide fungicide.

This pathway is illustrated in the following diagram:

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling Start This compound Intermediate 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid Start->Intermediate [Oxidizing Agent] Product N-aryl-1,3,5-trimethyl-1H- pyrazole-4-carboxamide Intermediate->Product Coupling Agent Aniline Substituted Aniline Aniline->Product

Caption: General synthetic workflow from the starting ethanol to the final fungicide.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Acetone

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of potassium permanganate (4.0 eq) in water.

  • Slowly add the potassium permanganate solution to the stirred pyrazole ethanol solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A brown precipitate of manganese dioxide (MnO₂) will form.

  • To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears.

  • Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

This protocol details the amide coupling of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobiphenyl to yield a representative fungicidal compound.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

  • 2-Aminobiphenyl

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Acid Chloride Formation: In a dry, nitrogen-flushed round-bottom flask, suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve 2-aminobiphenyl (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add a solution of the crude acid chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

Data Presentation

The following table summarizes the fungicidal activity of a representative N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide against various plant pathogens. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).

Compound IDTarget FungusEC₅₀ (µg/mL)Reference Commercial FungicideEC₅₀ (µg/mL)
TM-BP-PC Rhizoctonia solani3.79Boscalid9.19
TM-BP-PC Valsa mali1.97Boscalid9.19
TM-BP-PC Sclerotinia sclerotiorum4.9Thifluzamide23.1
TM-BP-PC Botrytis cinerea5.2--

TM-BP-PC: N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. Data is representative and compiled from analogous pyrazole carboxamide fungicides.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Mode of Action - Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole-4-carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and ultimately cell death.

SDHI_Pathway cluster_0 Mitochondrial Respiratory Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Fungicide Pyrazole-4-carboxamide Fungicide Fungicide->ComplexII Inhibits

Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.

Diagram 2: Experimental Workflow for Fungicide Synthesis and Evaluation

The following diagram outlines the logical flow from the starting material to the final biological evaluation of the synthesized agrochemical.

Experimental_Workflow Start This compound Oxidation Oxidation to Carboxylic Acid Start->Oxidation Purification1 Purification and Characterization (NMR, MS, IR) Oxidation->Purification1 AmideCoupling Amide Coupling with Aniline Derivative Purification1->AmideCoupling Purification2 Purification and Characterization (NMR, MS, IR) AmideCoupling->Purification2 Bioassay In Vitro Antifungal Bioassay (EC50 Determination) Purification2->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR

Caption: A logical workflow for the synthesis and evaluation of novel pyrazole fungicides.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a promising class of pyrazole-4-carboxamide fungicides. The straightforward synthetic route, involving oxidation and amide coupling, provides access to a diverse range of potential agrochemical candidates. The representative compound, N-(2-biphenylyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, demonstrates significant in vitro activity against several key plant pathogens, validating the utility of this chemical scaffold in the development of new crop protection agents. Further derivatization and structure-activity relationship studies are warranted to optimize the fungicidal potency and spectrum of this class of compounds.

References

Application Notes and Protocols for Biological Assays with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a significant area of interest in drug discovery and development.[1][2][3][4] These compounds have demonstrated therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][4][5] A key mechanism of action for many biologically active pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[6][7][8] This document provides detailed protocols for essential cell-based and biochemical assays to evaluate the efficacy and mechanism of action of novel pyrazole-based compounds.

Data Presentation: Summary of Biological Activities

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for expected potency.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[7]
AT7519CDK1, CDK2---[6]
Compound 6Aurora A160HCT116 (colon)0.39[7]
Compound 25VEGFR-2-HT29, PC3, A549, U87MG3.17 - 6.77[9]
Compound 43PI3 Kinase-MCF7 (breast)0.25[9]
Compound 50EGFR, VEGFR-290 (EGFR), 230 (VEGFR-2)HepG20.71[9]
TK4gJAK2, JAK312.61 (JAK2), 15.80 (JAK3)--[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of a pyrazole derivative to directly inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[7][11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • Pyrazole test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a known positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[7]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the specific substrate to each well.[7]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.[7]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a pyrazole derivative on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • 96-well cell culture plates[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control with the same final concentration of DMSO.[12]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.[12]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of apoptosis by pyrazole derivatives.[8][12]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Pyrazole compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.[12]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[12]

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer from the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry to determine if the pyrazole compound induces cell cycle arrest.[8][12]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Pyrazole compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[12]

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[12]

  • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[12]

Visualizations

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Prepare Pyrazole Stock Solution treatment Treat with Compound compound_prep->treatment cell_culture Culture Cancer Cell Line cell_seeding Seed Cells cell_seeding->treatment kinase_assay Kinase Inhibition Assay treatment->kinase_assay mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treatment->cell_cycle_assay ic50_kinase IC50 Determination kinase_assay->ic50_kinase ic50_mtt IC50 Determination mtt_assay->ic50_mtt quantify_apoptosis Quantify Apoptosis apoptosis_assay->quantify_apoptosis analyze_cell_cycle Analyze Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle

Caption: General workflow for the biological evaluation of pyrazole derivatives.

cdk_pathway mitogenic_signals Mitogenic Signals (Growth Factors) cyclinD_cdk46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb phosphorylates prb p-Rb (Phosphorylated) e2f E2F rb->e2f sequesters prb->e2f releases g1s_transcription G1/S Phase Gene Transcription e2f->g1s_transcription activates cyclinE_cdk2 Cyclin E / CDK2 g1s_transcription->cyclinE_cdk2 s_phase S Phase (DNA Replication) cyclinE_cdk2->s_phase promotes pyrazole_inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) pyrazole_inhibitor->cyclinD_cdk46 inhibits pyrazole_inhibitor->cyclinE_cdk2 inhibits

Caption: Inhibition of the CDK/Rb cell cycle pathway by pyrazole compounds.[6]

Caption: Pyrazole-induced apoptosis via intrinsic and extrinsic pathways.[16][17][18]

References

Application Notes and Protocols for the Quantification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a substituted pyrazole derivative. The pyrazole nucleus is a key structural motif in a wide array of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities. Accurate and precise quantification of this compound is essential for various stages of drug development, including quality control of active pharmaceutical ingredients (APIs), formulation development, stability studies, and pharmacokinetic analysis.

These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established principles for the analysis of pyrazole derivatives and aromatic alcohols.

Logical Workflow for Analysis

The overall process from sample handling to final data reporting follows a structured workflow to ensure data integrity and reproducibility.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception and Login Sample_Storage Proper Sample Storage Sample_Reception->Sample_Storage Method_Selection Method Selection (HPLC or GC-MS) Sample_Storage->Method_Selection Sample_Preparation Sample Preparation (Dilution, Extraction) Method_Selection->Sample_Preparation Instrument_Setup Instrument Setup and Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Data_Review Data Review and Verification Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Figure 1: Overall analytical workflow.

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules like this compound. The method separates the analyte from potential impurities based on its polarity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow Start Start: Weigh Sample Dissolve Dissolve in Diluent (Methanol/Water) Start->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Transfer Transfer to HPLC Vial Filter->Transfer Inject Inject into HPLC System Transfer->Inject Analyze Analyze Data and Quantify Inject->Analyze

Figure 2: HPLC-UV sample preparation and analysis workflow.
Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 30% B1-8 min: 30% to 80% B8-9 min: 80% B9-10 min: 80% to 30% B10-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

3. Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample (e.g., drug substance or formulation) to obtain a theoretical concentration of ~50 µg/mL of the analyte after dissolution and dilution in the diluent. For formulations, additional extraction or clean-up steps may be necessary.[1][2]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Method Validation Summary (Hypothetical Data)

The HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics.[3]

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank or placebo

Section 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile or semi-volatile compounds. This compound, being amenable to volatilization, can be effectively quantified by this method.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Start Start: Weigh Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Start->Dissolve Vortex Vortex to Ensure Homogeneity Dissolve->Vortex Dilute Dilute to Final Concentration Vortex->Dilute Transfer Transfer to GC Vial with Micro-insert Dilute->Transfer Inject Inject into GC-MS System Transfer->Inject Analyze Analyze Data and Quantify Inject->Analyze

Figure 3: GC-MS sample preparation and analysis workflow.
Protocol: GC-MS Method

1. Instrumentation and Analytical Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification

2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Anhydrous Sodium Sulfate (optional, for drying)

  • GC vials (2 mL) with PTFE-lined septa and micro-inserts

  • Volumetric flasks, pipettes, and syringes

3. Preparation of Solutions:

  • Solvent: Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Solution: Prepare sample solutions by dissolving the material in dichloromethane to achieve a final concentration within the calibration range (e.g., ~10 µg/mL).[4] Ensure the sample is free from particulate matter.[5]

4. GC-MS Procedure:

  • Set up the GC-MS system with the specified parameters.

  • Inject the solvent blank to check for system cleanliness.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • For quantification, use Selected Ion Monitoring (SIM) mode. Select characteristic ions from the full scan mass spectrum of the analyte (e.g., the molecular ion and major fragment ions).

  • Integrate the peak area of the primary quantifying ion for both standards and samples.

  • Calculate the concentration of the analyte in the samples against the calibration curve.

Method Validation Summary (Hypothetical Data)

The GC-MS method should be validated to ensure its suitability for the intended purpose.

Validation ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 5.0%
Specificity Confirmed by mass spectral data

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level analysis or when dealing with complex matrices. Both methods require proper validation before implementation in a regulated environment.

References

Application Note: 1H and 13C NMR Analysis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and environment. This application note outlines the protocol for the acquisition and interpretation of 1H and 13C NMR spectra for the novel heterocyclic compound, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough structural characterization, as provided by NMR, is a critical step in the synthesis and evaluation of such compounds. This document provides a standardized protocol for NMR analysis and a detailed (predicted) spectral interpretation to facilitate the identification and characterization of this specific pyrazole derivative.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a high-quality NMR sample is crucial for obtaining high-resolution spectra.

Materials:

  • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial for dissolution

  • Internal standard (e.g., Tetramethylsilane, TMS, for organic solvents) (optional, as residual solvent peaks can often be used for calibration)[1][2]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For standard 1H NMR, 5-25 mg is typically sufficient, while 13C NMR may require a more concentrated sample of 50-100 mg for a reasonable acquisition time.[1][2]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.5-0.6 mL of a suitable deuterated solvent.[3] Chloroform-d is a common choice for many organic molecules.

  • Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[4] If any solid particles are present, it is advisable to filter the solution through a small cotton plug in the pipette to prevent interference with the magnetic field homogeneity.[1][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels on the main body of the tube as this can affect the spinning and shimming.[3][5]

  • Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

1H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Spectral Width: -2 to 12 ppm

13C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz (or corresponding frequency for the spectrometer)

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (dependent on concentration)

  • Spectral Width: 0 to 200 ppm

Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for pyrazole derivatives and related structures.

Table 1: Predicted 1H NMR Data for this compound in CDCl3.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (N-CH3)3.7 - 3.9Singlet3H-
H-b (C3-CH3)2.2 - 2.4Singlet3H-
H-c (C5-CH3)2.1 - 2.3Singlet3H-
H-d (-CH2-CH2-OH)3.6 - 3.8Triplet2H~6.0
H-e (-CH2-CH2-OH)2.6 - 2.8Triplet2H~6.0
H-f (-OH)Variable (1.5 - 3.0)Broad Singlet1H-

Table 2: Predicted 13C NMR Data for this compound in CDCl3.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (N-CH3)35 - 38
C-2 (C3-CH3)12 - 15
C-3 (C5-CH3)9 - 12
C-4 (-CH2-CH2-OH)60 - 63
C-5 (-CH2-CH2-OH)28 - 32
C-3 (Pyrazole Ring)148 - 152
C-4 (Pyrazole Ring)115 - 118
C-5 (Pyrazole Ring)138 - 142

Visualizations

Molecular Structure and Atom Numbering

G cluster_molecule This compound C1 C N1 N C1->N1 C_C5_CH3 CH₃ (c, 3) C1->C_C5_CH3 C2 C C3 C C2->C3 C_C3_CH3 CH₃ (b, 2) C2->C_C3_CH3 C3->C1 C4 C C3->C4 N2 N N1->N2 C_N_CH3 CH₃ (a, 1) N1->C_N_CH3 N2->C2 C5 C C4->C5 O1 O C5->O1 H1 H O1->H1 C1_label C5 C2_label C3 C3_label C4 N1_label N1 N2_label N2 C4_label CH₂ (e, 5) C5_label CH₂ (d, 4) O1_label OH (f)

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Transfer) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

References

Application Note: Analysis of Trimethyl-pyrazole Ethanols by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-pyrazole ethanols are a class of heterocyclic compounds with potential applications in pharmaceutical and agrochemical research. Their structural elucidation is a critical step in their development and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like trimethyl-pyrazole ethanols. This application note provides a detailed protocol for the analysis of these compounds, focusing on their characteristic mass spectrometry fragmentation patterns.

The core structure combines a trimethyl-substituted pyrazole ring with an ethanol side chain. The electron ionization (EI) mass spectra of these molecules are influenced by the fragmentation of both the pyrazole ring and the ethanol moiety. Typically, pyrazoles exhibit fragmentation through the loss of hydrogen cyanide (HCN) and molecular nitrogen (N₂). Alcohols, on the other hand, are known to undergo alpha-cleavage adjacent to the oxygen atom and dehydration (loss of H₂O). The interplay of these fragmentation pathways provides a unique fingerprint for the identification of trimethyl-pyrazole ethanols.

Predicted Mass Spectrometry Fragmentation Patterns

The mass spectral fragmentation of trimethyl-pyrazole ethanols is predicted to follow several key pathways, originating from the molecular ion (M⁺). The exact masses and relative abundances will vary depending on the specific substitution pattern of the trimethyl-pyrazole ring. Below is a summary of the expected major fragmentation patterns based on established principles for pyrazoles and alcohols.

Key Fragmentation Pathways:
  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and the pyrazole ring is susceptible to cleavage. This results in the formation of a stable pyrazole-containing cation.

  • Loss of Water (Dehydration): A common fragmentation for alcohols, leading to the formation of an [M-18]⁺ ion.

  • Pyrazole Ring Fragmentation: The characteristic loss of HCN (27 u) and N₂ (28 u) from the pyrazole ring can occur from the molecular ion or subsequent fragment ions.

  • Methyl Group Loss: Loss of a methyl radical (CH₃•, 15 u) from the trimethylated pyrazole ring is also a likely fragmentation pathway.

Predicted Fragmentation Data for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol

The following table summarizes the predicted major fragments for a representative trimethyl-pyrazole ethanol, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (Molecular Weight: 168.23 g/mol ).

m/z Proposed Fragment Ion Proposed Structure of Fragment Fragmentation Pathway
168[M]⁺[C₉H₁₆N₂O]⁺Molecular Ion
153[M - CH₃]⁺[C₈H₁₃N₂O]⁺Loss of a methyl radical
150[M - H₂O]⁺[C₉H₁₄N₂]⁺Dehydration
125[M - CH₃ - CO]⁺[C₇H₁₃N₂]⁺Alpha-cleavage and loss of acetyl group
123[C₇H₁₁N₂]⁺Pyrazole fragment after alpha-cleavageAlpha-cleavage of the ethanol side chain
96[C₅H₈N₂]⁺Trimethylpyrazole cationCleavage of the ethanol side chain
81[C₄H₅N₂]⁺Pyrazole ring fragmentLoss of methyl groups and side chain
54[C₃H₄N]⁺Pyrazole ring fragmentRing cleavage and loss of HCN

Experimental Protocols

A robust GC-MS method is essential for the successful analysis of trimethyl-pyrazole ethanols.[1] The following protocol is a general guideline and may require optimization for specific instruments and sample matrices.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

Materials:

  • Trimethyl-pyrazole ethanol sample

  • Dichloromethane (DCM), GC grade

  • Methanol, GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with septa

Procedure:

  • Sample Dissolution: Accurately weigh approximately 1-5 mg of the trimethyl-pyrazole ethanol sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.

  • Drying: Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the dried solution into a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD, or equivalent).

GC Conditions: [1]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1, adjust as needed based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Mode: Full Scan

Data Analysis and Interpretation

The identification of trimethyl-pyrazole ethanols is achieved by comparing the acquired mass spectra with the predicted fragmentation patterns and, if available, with library spectra. The retention time from the gas chromatography provides an additional layer of confirmation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol/DCM Sample->Dissolution Drying Drying with Na2SO4 Dissolution->Drying Vial Transfer to GC Vial Drying->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search Spectrum->LibrarySearch Interpretation Manual Interpretation Spectrum->Interpretation Identification Compound Identification LibrarySearch->Identification Interpretation->Identification

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M Molecular Ion [M]⁺ M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - CH₃• M_minus_H2O [M - H₂O]⁺ M->M_minus_H2O - H₂O Alpha_Cleavage Alpha-Cleavage Fragment M->Alpha_Cleavage α-cleavage Pyrazole_Fragment Pyrazole Ring Fragments M_minus_H2O->Pyrazole_Fragment Alpha_Cleavage->Pyrazole_Fragment HCN_Loss Loss of HCN Pyrazole_Fragment->HCN_Loss N2_Loss Loss of N₂ Pyrazole_Fragment->N2_Loss

Caption: Key fragmentation pathways.

References

Application Notes and Protocols for the Development of Pyrazole-Core Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors centered on a pyrazole core structure. This document outlines the chemical synthesis, biological evaluation, and mechanistic analysis of these potent therapeutic agents. A representative pyrazole-based inhibitor, BIRB 796 (Doramapimod) , a well-characterized p38 MAP kinase inhibitor, is used as a case study to provide concrete examples and detailed protocols.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its five-membered heterocyclic ring with two adjacent nitrogen atoms offers a versatile platform for designing potent and selective inhibitors. The pyrazole core can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition. Furthermore, the substituent positions on the pyrazole ring allow for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of the representative pyrazole-based inhibitor, BIRB 796, against various kinase targets. This data is essential for assessing the potency and selectivity of the compound.

Kinase TargetInhibitorIC50 (nM)Assay Conditions
p38αBIRB 79638Cell-free assay[1]
p38βBIRB 79665Cell-free assay[1]
p38γBIRB 796200Cell-free assay[1]
p38δBIRB 796520Cell-free assay[1]
JNK2α2BIRB 79698Cell-free assay
c-Raf-1BIRB 7961400Cell-free assay
B-RafBIRB 79683-
AblBIRB 79614600-

Experimental Protocols

Chemical Synthesis of a Representative Pyrazole-Core Inhibitor: BIRB 796

This protocol describes a synthetic route for BIRB 796, a potent p38 MAP kinase inhibitor.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Aminopyrazole Intermediate cluster_1 Synthesis of Naphthyl Urea Intermediate cluster_2 Final Coupling Reaction pivaloylacetonitrile Pivaloylacetonitrile aminopyrazole Aminopyrazole Intermediate pivaloylacetonitrile->aminopyrazole MeOH, Reflux tolylhydrazine p-Tolylhydrazine HCl tolylhydrazine->aminopyrazole BIRB796 BIRB 796 aminopyrazole->BIRB796 CH2Cl2, rt naphthol 1-Naphthol naphthoxyethanol Naphthoxyethanol Intermediate naphthol->naphthoxyethanol K2CO3, Acetone chloroethanol 2-Chloroethanol chloroethanol->naphthoxyethanol morpholine Morpholine naphthoxymorpholine Naphthoxymorpholine Intermediate morpholine->naphthoxymorpholine naphthoxyethanol->naphthoxymorpholine NaI, K2CO3, MEK aminonaphthol Aminonaphthol Intermediate naphthoxymorpholine->aminonaphthol Nitration then Reduction naphthylisocyanate Naphthyl Isocyanate Intermediate aminonaphthol->naphthylisocyanate Phosgene or equivalent naphthylisocyanate->BIRB796

Caption: Synthetic workflow for BIRB 796.

Protocol:

  • Step 1: Synthesis of the Aminopyrazole Intermediate.

    • To a solution of pivaloylacetonitrile and p-tolylhydrazine hydrochloride in methanol, add a suitable base (e.g., sodium acetate).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the aminopyrazole product by filtration or extraction. Purify by recrystallization or column chromatography.

  • Step 2: Synthesis of the Naphthyl Isocyanate Intermediate.

    • React 1-naphthol with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the corresponding naphthoxyethanol intermediate.

    • Couple the naphthoxyethanol intermediate with morpholine using a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a solvent like methyl ethyl ketone (MEK).

    • Introduce a nitro group onto the naphthalene ring, followed by reduction to the corresponding amine.

    • Convert the amino group to an isocyanate using phosgene or a phosgene equivalent.

  • Step 3: Final Coupling to Yield BIRB 796.

    • Dissolve the aminopyrazole intermediate in an anhydrous solvent such as dichloromethane.

    • Add the naphthyl isocyanate intermediate to the solution at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Isolate the final product, BIRB 796, by filtration and wash with an appropriate solvent. The product can be further purified by recrystallization.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a pyrazole-based inhibitor against a target kinase using a luminescence-based assay that measures ADP production.

Diagram of Kinase Inhibition Assay Workflow:

G start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution add_inhibitor Add Inhibitor to Assay Plate serial_dilution->add_inhibitor add_kinase_substrate Add Kinase and Substrate add_inhibitor->add_kinase_substrate pre_incubate Pre-incubate add_kinase_substrate->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Detect Luminescence stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole inhibitor (e.g., BIRB 796) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the target kinase (e.g., recombinant p38α) and its specific substrate in the kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.

  • Assay Procedure:

    • Perform a serial dilution of the inhibitor in DMSO.

    • In a 384-well white assay plate, add the diluted inhibitor or DMSO (for control wells).

    • Add the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of a pyrazole-based inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., U87 or U251 glioblastoma cells) in a 96-well plate at a density of approximately 6 x 10³ cells per well and incubate overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor (e.g., BIRB 796) in the cell culture medium.[2]

    • Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for 48 hours.[2]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of a pyrazole-based inhibitor on the phosphorylation of its target kinase and downstream effectors in a cellular context.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with the pyrazole inhibitor at various concentrations and time points. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase as a loading control.

    • Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of a pyrazole-based p38 MAP kinase inhibitor within its target signaling pathway.

p38 MAPK Signaling Pathway and Inhibition by BIRB 796:

G cluster_0 Upstream Activation cluster_1 p38 MAPK Activation and Inhibition cluster_2 Downstream Effects stress Cellular Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MAPKK (e.g., MKK3/6) mkkk->mkk Phosphorylates p38_inactive p38 MAPK (Inactive) mkk->p38_inactive Phosphorylates p38_active p-p38 MAPK (Active) p38_inactive->p38_active downstream Downstream Substrates (e.g., MK2, ATF2) p38_active->downstream Phosphorylates birb796 BIRB 796 birb796->p38_inactive Allosteric Binding Prevents Activation response Cellular Response (Inflammation, Apoptosis, Proliferation) downstream->response

Caption: p38 MAPK signaling pathway and the inhibitory mechanism of BIRB 796.

PI3K/Akt Signaling Pathway (as a potential off-target or cross-talk pathway):

G cluster_0 Upstream Activation cluster_1 Akt Activation cluster_2 Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt_inactive Akt (Inactive) pip3->akt_inactive Recruits to membrane akt_active p-Akt (Active) akt_inactive->akt_active downstream Downstream Substrates (e.g., GSK3β, mTOR) akt_active->downstream Phosphorylates pdk1 PDK1 pdk1->akt_inactive Phosphorylates (Thr308) mtorc2 mTORC2 mtorc2->akt_active Phosphorylates (Ser473) response Cellular Response (Survival, Growth, Proliferation) downstream->response

Caption: Overview of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its versatile range of biological activities.[1][2][3][4][5] Pyrazole-based compounds have demonstrated significant potential as inhibitors of various enzymes and modulators of critical signaling pathways, making them a focal point in the discovery of novel therapeutics for cancer, inflammation, and infectious diseases.[4][6][7] High-throughput screening (HTS) of pyrazole libraries is a crucial step in identifying promising hit compounds for further development. These application notes provide detailed protocols for key HTS assays and summarize quantitative data to guide researchers in their drug discovery efforts.

Data Presentation: Bioactivity of Pyrazole-Based Compounds

The following tables summarize the in vitro activity of selected pyrazole-based compounds against various biological targets, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget/PathwayCell LineCancer TypeIC50 (µM)
Compound 7aCDK-2HepG2Liver Cancer6.1
Compound 7bCDK-2HepG2Liver Cancer7.9
Compound 29CDK2/Cyclin A2--60% inhibition at 10 µM
Compound 30CDK2/Cyclin A2--Significant inhibition
Compound 33CDK2--0.074
Compound 34CDK2--0.095
AfuresertibAkt1HCT116Colon Cancer0.95
Compound 6Aurora AHCT116Colon Cancer0.39
Compound 6Aurora AMCF-7Breast Cancer0.46
Compound 24EGFRA549Non-Small Cell Lung8.21
Compound 24EGFRHCT116Colorectal Carcinoma19.56
Pyrazole-Indole Hybrid 7aApoptosis InductionHepG2Liver Cancer6.1 ± 1.9
Pyrazole-Indole Hybrid 7bApoptosis InductionHepG2Liver Cancer7.9 ± 1.9
Pyrazole Benzamide 3fApoptosis InductionMDA-MB-468Triple-Negative Breast Cancer6.45 (48h)
Pyrazole Benzamide 9dApoptosis InductionMDA-MB-231Breast Cancer<10
Pyrazole Benzamide 9eApoptosis InductionMCF-7Breast Cancer<10
Pyrazole Benzamide 10bBcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5
Thiazolyl Pyrazole 142AntiproliferativeHeLaCervical Cancer3.60
Thiazolyl Pyrazole 142AntiproliferativeA549Lung Cancer4.17
Thiazolyl Pyrazole 142AntiproliferativeMDA-MB231Breast Cancer3.94
Pyrazole 11Anti-leukemicJurkatT-cell Leukemia45.05
Pyrazole 18Anti-leukemicJurkatT-cell Leukemia14.85

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget EnzymeInhibition ParameterValue
AfuresertibAkt1Ki0.08 nM
Compound 3ALKIC502.9 nM
Compound 17Chk2IC5017.9 nM
Pyrazole-Thioether 7aDapEIC5022.4 µM
Pyrazole-Thioether 7dDapEIC5017.9 ± 8.0 μM
Pyrazole-Thioether (R)-7qDapEIC5018.8 µM
Pyrazole-Thioether (R)-7qDapEKi17.3 ± 2.8 μM
Pyrazole Derivative 3e20-HETE synthaseIC5021.2 nM
Pyrazole Derivative 6b20-HETE synthaseIC5014.0 nM
Pyrazole-based compound 1UreaseIC50Selective inhibitor
Pyrazole-based compound 2UreaseIC50Selective inhibitor
Pyrazole-based compound 3UreaseIC50Selective inhibitor
Pyrazole-based compound 4ButyrylcholinesteraseIC50Selective inhibitor

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is essential for a clear understanding of the context and methodology of HTS assays for pyrazole-based compounds.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Experimental Workflow

HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Compound_Library Pyrazole Compound Library Primary_HTS Primary High-Throughput Screen (e.g., single concentration) Compound_Library->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation (re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assays (IC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal/Secondary Assays (alternative technology) Dose_Response->Orthogonal_Assays Selectivity_Profiling Selectivity Profiling (related targets) Orthogonal_Assays->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization (medicinal chemistry) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay with a high dynamic range and sensitivity, suitable for HTS.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pyrazole compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Add 5 µL of the kinase/substrate mix to each well of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for 60-120 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of pyrazole compounds on cancer cell lines. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Pyrazole compound library (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in cell culture medium from the DMSO stock solutions. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The pyrazole scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel, biologically active pyrazole-based compounds. By leveraging these methodologies, researchers can efficiently screen large compound libraries, generate reliable quantitative data, and advance promising hits through the drug discovery pipeline. The provided visualizations of key signaling pathways and the overall HTS workflow are intended to facilitate a deeper understanding of the biological context and the logical progression of these research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Synthesis Overview

A common and effective method for synthesizing this compound is a two-step process. The first step involves the formylation of 1,3,5-trimethyl-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction to produce 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. The subsequent step is the reduction of the resulting aldehyde to the desired primary alcohol.

Synthesis_Workflow A 1,3,5-trimethyl-1H-pyrazole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1: Formylation C 1,3,5-trimethyl-1H-pyrazole- 4-carbaldehyde B->C D Reduction (e.g., NaBH4) C->D Step 2: Reduction E This compound D->E

Caption: Synthetic workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1: Vilsmeier-Haack Formylation

Question: The Vilsmeier-Haack reaction resulted in a low yield of the desired 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. What are the potential causes and solutions?

Answer:

Low yields in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Incomplete reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase reaction temperature: While the Vilsmeier reagent is typically formed at low temperatures, the formylation step may require heating. A temperature of 70°C for several hours is often effective.[1] - Increase reagent equivalents: Using an excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can drive the reaction to completion.[2]
Side reactions - Formation of undesired isomers: Ensure the starting pyrazole is fully N-methylated. Unsubstituted pyrazoles can lead to a mixture of N-formylated and C-formylated products. - Decomposition of starting material or product: Maintain careful temperature control during the addition of phosphorus oxychloride to DMF, as the formation of the Vilsmeier reagent is exothermic.[3]
Difficult work-up - Hydrolysis of the iminium salt intermediate: After the reaction is complete, quenching with ice-water followed by basification (e.g., with Na₂CO₃ or NaOH) is crucial to hydrolyze the intermediate and liberate the aldehyde.[1] - Product solubility issues: The product may be soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification losses - Inadequate separation: Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is a common purification method.[1] Experiment with solvent polarity to achieve optimal separation.

Question: My crude product after the Vilsmeier-Haack reaction is a dark, tarry substance. What went wrong?

Answer:

The formation of a dark, tarry product often indicates decomposition or polymerization.

  • Cause: The reaction temperature may have been too high during the formation of the Vilsmeier reagent or during the formylation step.

  • Solution: Prepare the Vilsmeier reagent at a low temperature (e.g., 0-5 °C) before adding the pyrazole substrate. Increase the reaction temperature for the formylation step gradually while monitoring the reaction by TLC.

Step 2: Reduction of the Aldehyde

Question: The reduction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with sodium borohydride (NaBH₄) gives a poor yield of the alcohol. How can I improve this?

Answer:

While sodium borohydride is a mild and often effective reducing agent for aldehydes, several factors can influence the yield.

Potential Cause Troubleshooting Suggestions
Incomplete reaction - Increase equivalents of NaBH₄: Use a molar excess of NaBH₄ (typically 1.5-2 equivalents) to ensure complete reduction. - Extend reaction time: Allow the reaction to stir for a sufficient duration, monitoring by TLC until the starting aldehyde is consumed. - Solvent choice: Sodium borohydride reductions are commonly performed in alcoholic solvents like methanol or ethanol.[4]
Side reactions - Cannizzaro reaction (if base is present): If the reaction conditions are basic and the reaction is sluggish, the aldehyde can disproportionate. Ensure the reaction pH is controlled.
Work-up and purification issues - Hydrolysis of borate esters: After the reduction, an acidic work-up (e.g., with dilute HCl) is often necessary to hydrolyze the intermediate borate esters and isolate the alcohol. - Product extraction: The resulting alcohol may have some water solubility. Saturating the aqueous layer with NaCl before extraction can improve recovery in the organic phase.

Question: I am considering using Lithium Aluminum Hydride (LiAlH₄) for the reduction. What are the advantages and disadvantages compared to NaBH₄?

Answer:

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride.[5][6]

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) - Milder and more selective for aldehydes and ketones.[7] - Safer to handle. - Can be used in protic solvents (e.g., methanol, ethanol).[4]- May be slow or incomplete for some substrates.
Lithium Aluminum Hydride (LiAlH₄) - More powerful reducing agent, will readily reduce aldehydes.[8] - Can also reduce esters, carboxylic acids, and amides.[5]- Reacts violently with water and protic solvents, requiring anhydrous conditions (e.g., dry THF, diethyl ether).[9] - Less chemoselective. - Requires a more cautious work-up procedure.[10]

For the reduction of a heterocyclic aldehyde, NaBH₄ is generally sufficient and safer. LiAlH₄ should be considered if NaBH₄ fails to provide a satisfactory yield.

Troubleshooting_Tree Start Low Yield of Final Product Step1 Low Yield in Step 1 (Formylation)? Start->Step1 Step2 Low Yield in Step 2 (Reduction)? Step1->Step2 No Incomplete_S1 Incomplete Reaction Step1->Incomplete_S1 Yes Side_Products_S1 Side Products/Decomposition Step1->Side_Products_S1 Yes Purification_S1 Purification Issues Step1->Purification_S1 Yes Incomplete_S2 Incomplete Reaction Step2->Incomplete_S2 Yes Side_Products_S2 Side Products Step2->Side_Products_S2 Yes Purification_S2 Purification Issues Step2->Purification_S2 Yes Sol_Incomplete_S1 Increase time/temp/ reagent equivalents Incomplete_S1->Sol_Incomplete_S1 Sol_Side_Products_S1 Control temperature/ check starting material purity Side_Products_S1->Sol_Side_Products_S1 Sol_Purification_S1 Optimize work-up and chromatography Purification_S1->Sol_Purification_S1 Sol_Incomplete_S2 Increase NaBH4 equivalents/ extend reaction time Incomplete_S2->Sol_Incomplete_S2 Sol_Side_Products_S2 Control pH Side_Products_S2->Sol_Side_Products_S2 Sol_Purification_S2 Acidic work-up/ saturated NaCl wash Purification_S2->Sol_Purification_S2

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3][4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][5]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4][6]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation.[6][7][8]

Q3: Are there modern techniques that offer better control over regioselectivity?

A3: Yes, several modern synthetic strategies can provide improved regioselectivity:

  • Flow Chemistry: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly influence regioselectivity.[9][10][11] This technique can also improve safety when handling hazardous intermediates.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and sometimes lead to different regioselectivity compared to conventional heating by promoting the formation of the thermodynamically favored product.[12][13][14][15][16]

  • Catalysis: The use of specific catalysts, including organocatalysts and metal-based catalysts, can direct the reaction pathway to favor the formation of a single regioisomer.[17][18][19]

  • Alternative Synthetic Routes: Methods that avoid unsymmetrical 1,3-dicarbonyls, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, can offer complete regioselectivity.[20]

Troubleshooting Guides

Problem: My reaction is producing a mixture of regioisomers.

Solution:

  • Analyze Steric and Electronic Factors: Evaluate the substituents on your 1,3-dicarbonyl compound. A significant difference in the steric bulk or electronic nature of the groups flanking the carbonyls can often be exploited to favor one isomer.

  • Modify Reaction Conditions:

    • Solvent Screening: If using a conventional solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, as this has been shown to dramatically improve regioselectivity.[7][8]

    • pH Adjustment: Investigate the effect of pH. Running the reaction under acidic or basic conditions can alter the nucleophilicity of the hydrazine and favor one reaction pathway over the other.[1][4]

  • Change the Hydrazine Reagent: If applicable, using a hydrazine with a bulky substituent can sterically hinder the attack at one carbonyl group, thus improving selectivity.[5] Alternatively, using arylhydrazine hydrochlorides in polar aprotic solvents can yield better results than using the free base in protic solvents.[5][21]

Problem: I need to synthesize the minor regioisomer from my current reaction.

Solution:

  • Reverse the Polarity of Your Reactants: Consider alternative synthetic routes where the electronic demands are reversed.

  • Employ a Different Synthetic Strategy: Instead of the Knorr synthesis, explore methods that offer complementary regioselectivity. For example, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines can yield a single regioisomer.[22]

  • Stepwise Synthesis: A multi-step approach that involves protection and deprotection of one of the carbonyl groups can provide absolute control over the regiochemistry, although it may be lower yielding and more time-consuming.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

SolventTemperature (°C)Reaction Time (h)Regioisomeric Ratio (A:B)Total Yield (%)Reference
Ethanol (EtOH)25150:50 to 75:25~90[8]
2,2,2-Trifluoroethanol (TFE)251-485:15~92[8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)251-497:3~95[2][8]

Note: Regioisomer A corresponds to the pyrazole with the substituent from the more electrophilic carbonyl at the 3-position. The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: Regioselective Knorr Condensation Using a Fluorinated Alcohol

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Knorr_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products UDK Unsymmetrical 1,3-Diketone INT_A Intermediate A UDK->INT_A Attack at C1 INT_B Intermediate B UDK->INT_B Attack at C3 HYD Substituted Hydrazine HYD->INT_A HYD->INT_B ISO_A Regioisomer A INT_A->ISO_A Cyclization & Dehydration ISO_B Regioisomer B INT_B->ISO_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_bias Do substrates have a strong steric or electronic bias? start->check_bias change_solvent Change Solvent (e.g., EtOH to HFIP) check_bias->change_solvent No adjust_ph Adjust Reaction pH (Acidic vs. Basic) check_bias->adjust_ph Yes alt_route Consider Alternative Synthetic Route change_solvent->alt_route analyze Analyze Regioisomeric Ratio change_solvent->analyze adjust_ph->alt_route adjust_ph->analyze alt_route->analyze

Caption: A logical workflow for troubleshooting regioselectivity.

Influencing_Factors center Regioselectivity steric Steric Hindrance center->steric electronic Electronic Effects (EWG vs. EDG) center->electronic solvent Solvent Polarity & H-Bonding center->solvent ph Reaction pH center->ph catalyst Catalyst Choice center->catalyst temp Temperature center->temp

Caption: Key factors influencing regioselectivity in pyrazole synthesis.

References

Technical Support Center: Purification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol from reaction mixtures. The following information is based on general purification principles for pyrazole derivatives and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying this compound?

A1: The choice of purification method depends on the nature and quantity of impurities. For this compound, which is a polar compound due to the hydroxyl group, the most common and effective methods are:

  • Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities, including starting materials, reagents, and byproducts.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: Solvent selection is crucial for achieving good separation. For polar compounds like pyrazole derivatives, a combination of a non-polar and a polar solvent is typically used. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the desired product and impurities.

Q3: What are the best solvents for recrystallizing pyrazole derivatives?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.

Q4: How can I assess the purity of the purified this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate and identify the components of a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a crystalline solid.

Troubleshooting Guides

Problem Possible Cause Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Ensure slow cooling of the solution.- Use a seed crystal to induce crystallization.
Poor separation in column chromatography The solvent system is not optimal.- Perform a thorough TLC analysis to find a solvent system that gives good separation (Rf of the product around 0.3-0.4).- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is colored after purification Presence of colored impurities.- Treat a solution of the compound with activated charcoal.- Pass a solution of the compound through a short plug of silica gel.
Low yield after recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation.- Try a different solvent or a mixed solvent system.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing:

  • Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.
  • Add a thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully load the sample onto the top of the silica gel.

4. Elution:

  • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the compounds.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

6. Solvent Evaporation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose for many organic compounds.
Dichloromethane / MethanolMedium to HighFor more polar compounds.
Toluene / AcetoneMediumAlternative for specific separations.
Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid pyrazole derivative by recrystallization.

1. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.

2. Hot Filtration (Optional):

  • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

3. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

5. Washing:

  • Wash the crystals with a small amount of cold solvent.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven.

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent Properties
EthanolGood for many polar to moderately polar compounds.
MethanolSimilar to ethanol, but more polar.
IsopropanolLess volatile than ethanol and methanol.
Ethyl AcetateGood for moderately polar compounds.
Hexane / Ethyl AcetateMixed solvent system for fine-tuning solubility.
Ethanol / WaterMixed solvent system for polar compounds.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture dissolve Dissolve in Minimal Solvent start->dissolve chromatography Column Chromatography dissolve->chromatography recrystallization Recrystallization dissolve->recrystallization collect_fractions Collect Pure Fractions chromatography->collect_fractions pure_product Pure Product recrystallization->pure_product evaporate Evaporate Solvent collect_fractions->evaporate evaporate->pure_product purity_check Assess Purity (HPLC, GC-MS, NMR) pure_product->purity_check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_general General Issues start Purification Issue Encountered oiling_out Product Oils Out start->oiling_out low_yield_recrystallization Low Yield start->low_yield_recrystallization poor_separation Poor Separation start->poor_separation colored_product Colored Product start->colored_product solution1 solution1 oiling_out->solution1 Change Solvent / Slow Cooling solution2 solution2 low_yield_recrystallization->solution2 Minimize Solvent / Cool Further solution3 solution3 poor_separation->solution3 Optimize Solvent System (TLC) solution4 solution4 colored_product->solution4 Charcoal Treatment / Silica Plug

Caption: Troubleshooting decision tree for common purification problems.

Technical Support Center: Stability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on the general stability of pyrazole derivatives, this compound may be susceptible to several degradation pathways:

  • Oxidation: The pyrazole ring itself is relatively stable against oxidation, but the substituents and the ethanol side chain can be more susceptible.[1][2] The ethanol moiety could be oxidized to an aldehyde or a carboxylic acid. The pyrazole ring can also undergo oxidation under strong conditions, potentially at the C4 position or leading to N-oxides.[1] Microsomal oxidation of the pyrazole ring to form hydroxylated species has also been reported.[3]

  • Hydrolysis: While the core pyrazole structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures could potentially lead to degradation, although this is less common for simple alkyl-substituted pyrazoles compared to those with more labile functional groups like esters.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] Pyrazole-containing compounds have been shown to undergo photodissociation.[4] The extent of degradation will depend on the chromophores present in the molecule and the wavelength of light.

Q2: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products. To identify the cause, consider the following:

  • Review Storage Conditions: Was the solution exposed to light, elevated temperatures, or atmospheric oxygen?

  • Analyze the Mobile Phase/Solvent: Could the solvent be reacting with your compound? For example, acidic or basic mobile phases can promote hydrolysis.

  • Perform a Forced Degradation Study: A systematic forced degradation study (stress testing) is the most effective way to identify the potential degradation products and pathways.[1][5][6][7][8]

Q3: How can I prevent the degradation of this compound in solution?

A3: To enhance the stability of your compound in solution, consider the following preventative measures:

  • Storage: Store solutions in amber vials to protect from light, at reduced temperatures (e.g., 4°C or -20°C), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Use buffered solutions to maintain a stable pH, preferably in the neutral range, unless experimental conditions require otherwise.

  • Solvent Selection: Choose high-purity, degassed solvents to minimize reactive impurities and dissolved oxygen.

  • Antioxidants: If oxidation is a concern, the addition of a small amount of an antioxidant may be beneficial, but its compatibility with your experimental system must be verified.

  • Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound concentration over time Degradation (oxidation, hydrolysis, photodegradation)Conduct a forced degradation study to identify the cause. Optimize storage conditions (protect from light, store at low temperature, use inert atmosphere).
Appearance of new peaks in HPLC/LC-MS Formation of degradation productsCharacterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products. Compare with results from a forced degradation study.
Color change in the solution Formation of chromophoric degradation productsInvestigate photodegradation by exposing a solution to a controlled light source. Analyze the solution by UV-Vis spectroscopy and chromatography.
Inconsistent experimental results Instability of the compound under experimental conditionsEvaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, presence of other reagents) over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample with 0.1 M NaOH before analysis.[1][9]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at 60°C for the same time points. Neutralize the sample with 0.1 M HCl before analysis.[1][9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for the defined time points.[1][9]

  • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

  • Photolytic Degradation: Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with both UV and visible light) for a defined period. Wrap a control sample in aluminum foil and store it under the same conditions.[1]

  • Control: Store an aliquot of the stock solution at 4°C in the dark.

3. Analysis:

  • Analyze all stressed samples and the control sample at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Quantify the amount of the parent compound remaining and the formation of any degradation products.

Data Presentation: Forced Degradation Study Results

The following table can be used to summarize the quantitative data obtained from the forced degradation study.

Stress Condition Time (hours) Temperature (°C) Parent Compound Remaining (%) Major Degradation Products (Peak Area %)
Control (4°C, dark) 724
0.1 M HCl 24RT
48RT
72RT
2460
4860
7260
0.1 M NaOH 24RT
48RT
72RT
2460
4860
7260
3% H₂O₂ 24RT
48RT
72RT
Thermal 7280
Photolytic 72RT

Note: This table is a template. The actual time points, temperatures, and observed degradation will be specific to the compound and experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo control Control (4°C, Dark) stock->control analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify identify Identify Degradation Pathways quantify->identify

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound aldehyde 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetaldehyde parent->aldehyde [O] ring_cleavage Ring Cleavage Products parent->ring_cleavage acid (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid aldehyde->acid [O]

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance for troubleshooting low bioactivity observed in synthesized pyrazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Our FAQs are categorized to help you quickly identify and resolve potential issues at different stages of your research, from synthesis and purification to biological screening.

Category 1: Compound Integrity and Purity

Q1: My synthesized pyrazole compound shows lower than expected bioactivity. Could the issue be with the compound itself?

A1: Absolutely. The purity and structural integrity of your compound are paramount for accurate bioactivity assessment. Several factors during synthesis and purification can impact the quality of your final product.

Troubleshooting Steps:

  • Verify Chemical Structure:

    • Action: Re-examine all characterization data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Rationale: Ensure the data unequivocally confirms the expected structure of the pyrazole derivative. Inconsistencies may indicate an incorrect structure or the presence of isomers.

  • Assess Purity:

    • Action: Determine the purity of your compound using High-Performance Liquid Chromatography (HPLC). Aim for >95% purity for biological assays.

    • Rationale: Impurities from starting materials, reagents, or side reactions can interfere with the bioassay, leading to misleading results or masking the true activity of your compound.[1]

  • Check for Residual Solvents or Reagents:

    • Action: Analyze your NMR and MS data for the presence of residual solvents (e.g., ethanol, ethyl acetate, DMSO) or reagents (e.g., hydrazine).

    • Rationale: Even small amounts of certain residual solvents or reactive reagents can be toxic to cells or interfere with assay components, resulting in artificially low bioactivity.

  • Consider Regioisomer Formation:

    • Action: If you used an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine in your synthesis, carefully check for the presence of regioisomers.[1]

    • Rationale: The formation of regioisomers is a common challenge in pyrazole synthesis and can be influenced by steric and electronic factors.[1] One regioisomer may be significantly less active than the other, and a mixture will exhibit lower overall activity.

Q2: I'm having trouble with the synthesis of my pyrazole compound, resulting in low yields and multiple side products. What can I do?

A2: Low yields and the formation of byproducts are common issues in pyrazole synthesis that can be addressed by optimizing reaction conditions.

Optimization Strategies:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of starting materials.[1][2]

  • Temperature Control: For many condensation reactions used in pyrazole synthesis, heating is necessary. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2]

  • Catalyst Selection: The choice and amount of acid or base catalyst are often critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[2]

  • Purification Strategy: If side products are difficult to separate, consider alternative purification methods. While column chromatography is common, recrystallization can be highly effective for obtaining very pure crystalline compounds.[1]

Category 2: Molecular Design and Structural Factors (Structure-Activity Relationship - SAR)

Q3: My pyrazole compound is pure, but the bioactivity is still low. Could the molecular design be the problem?

A3: Yes, the inherent structure of your compound plays a critical role in its biological activity. The concept of Structure-Activity Relationship (SAR) helps explain why certain structural features are necessary for a compound to interact effectively with its biological target.

Key SAR Considerations for Pyrazole Compounds:

  • Substituents on the Pyrazole Ring: The nature, size, and position of substituents on the pyrazole ring can significantly influence binding affinity to biological targets.[3][4]

    • Hydrogen Bonding: The N-1 position of the pyrazole ring can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor. These interactions are often crucial for target engagement.[5]

    • Lipophilicity and Solubility: The pyrazole ring itself can improve properties like lipophilicity and solubility compared to a simple benzene ring.[5] Substituents like halogens can further influence lipophilicity and metabolic stability.[3][4]

    • Steric Effects: Bulky substituents can sterically hinder the compound from fitting into the binding pocket of the target protein, thus reducing activity.[3][4]

  • Bioisosteric Replacement: Pyrazole can act as a bioisostere for other aromatic rings like benzene. However, its electronic and steric properties are different, which can lead to altered bioactivity.[5]

Troubleshooting Workflow for SAR:

start Low Bioactivity Observed sar_review Review SAR of Known Actives start->sar_review structural_hypothesis Formulate Structural Hypothesis (e.g., steric hindrance, lack of H-bond donor) sar_review->structural_hypothesis analog_synthesis Synthesize Analogs with Specific Modifications structural_hypothesis->analog_synthesis bio_testing Test Analogs in Bioassay analog_synthesis->bio_testing bio_testing->structural_hypothesis Iterate if activity is not improved sar_elucidation Elucidate SAR and Identify Key Moieties bio_testing->sar_elucidation lead_optimization Proceed with Lead Optimization sar_elucidation->lead_optimization

Caption: A workflow for addressing low bioactivity through SAR analysis.

Category 3: Physicochemical Properties and Bioavailability

Q4: My pyrazole compound is active in an enzymatic assay but shows no activity in a cell-based assay. What could be the reason?

A4: This discrepancy often points to issues with the compound's physicochemical properties, which affect its ability to reach the target within a cellular environment. Poor oral bioavailability is a common challenge for pyrazole derivatives, often stemming from low aqueous solubility and/or poor cell permeability.[6]

Troubleshooting Physicochemical Properties:

Parameter Potential Issue Troubleshooting Strategy
Aqueous Solubility The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy and low solubility in aqueous media like cell culture medium or gastrointestinal fluids.[6]- Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.[6]- Formulation: Consider using solubilizing agents like DMSO, cyclodextrins, or formulating as nanoparticles.[7]
Cell Permeability The compound may not be able to cross the cell membrane to reach an intracellular target. High molecular weight or extensive hydrogen bonding can limit passive diffusion.[6]- Lipophilicity (LogP/LogD): Modify the structure to achieve an optimal LogP/LogD value (typically between 1 and 3 for good permeability).- Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound inside the cell.
Metabolic Stability The compound may be rapidly metabolized by enzymes in the cell culture (e.g., in liver cells) or in vivo (first-pass metabolism).[6]- Structural Modification: Introduce blocking groups at metabolically labile sites (e.g., replacing a metabolically unstable methyl group with a trifluoromethyl group).
Efflux Transporters The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[6]- Co-administration: In an assay, co-administer a known P-gp inhibitor (e.g., verapamil) to see if the bioactivity of your compound increases.

Relationship between Physicochemical Properties and Bioavailability:

cluster_0 Compound Properties Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Permeability Cell Permeability Permeability->Absorption Metabolic_Stability Metabolic Stability Metabolic_Stability->Absorption influences first-pass metabolism Distribution Distribution Absorption->Distribution Target_Engagement Target Engagement (Bioactivity) Distribution->Target_Engagement cluster_0 Troubleshooting Steps Low_Activity Low Bioactivity in Primary Assay Assay_Artifacts Check for Assay Interference Low_Activity->Assay_Artifacts Target_Binding Confirm Target Engagement Low_Activity->Target_Binding Assay_Conditions Optimize Assay Conditions (pH, time) Low_Activity->Assay_Conditions Compound_Behavior Test for Compound Aggregation Low_Activity->Compound_Behavior Outcome Accurate Bioactivity Measurement Assay_Artifacts->Outcome Target_Binding->Outcome Assay_Conditions->Outcome Compound_Behavior->Outcome

References

Technical Support Center: Optimizing Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives to form a pyrazole.[1][2] This reaction is typically catalyzed by an acid and is a versatile method for creating a wide variety of substituted pyrazoles, which are important scaffolds in many biologically active compounds.[2]

Q2: What is the general mechanism of the Knorr pyrazole synthesis?

A2: The reaction proceeds through an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[2]

Q3: How does the use of an unsymmetrical 1,3-dicarbonyl compound affect the reaction?

A3: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two different carbonyl carbons. This can lead to the formation of a mixture of two regioisomeric pyrazole products.[2] The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.

Q4: What are the most common side reactions in the Knorr pyrazole synthesis?

A4: Common side reactions include the formation of stable hydrazone intermediates that fail to cyclize, and in some cases, the formation of furan byproducts from the self-condensation of the 1,3-dicarbonyl compound under acidic conditions. The stability of the starting materials is also a crucial factor; for instance, some 1,3-dicarbonyl compounds can be unstable, and hydrazine derivatives can degrade over time, leading to impurities.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the Knorr pyrazole synthesis.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_reagents->check_conditions optimize_reagents Purify starting materials. Use fresh hydrazine. Ensure accurate stoichiometry. check_reagents->optimize_reagents monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction workup_issue Investigate Work-up and Purification Steps product_loss Product Loss During Isolation workup_issue->product_loss decomposition Starting Material or Product Decomposition incomplete_reaction->decomposition No optimize_conditions Increase temperature or reaction time. Screen different solvents and catalysts. incomplete_reaction->optimize_conditions Yes decomposition->workup_issue No decomposition->optimize_conditions Yes (milder conditions) optimize_workup Modify work-up procedure. Optimize purification method. product_loss->optimize_workup Yes optimize_reagents->check_conditions optimize_conditions->monitor_reaction end_good Yield Improved optimize_conditions->end_good optimize_workup->end_good

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions. Hydrazine and its derivatives can also degrade upon storage.

    • Solution: Ensure the purity of your starting materials, purifying them if necessary. It is recommended to use freshly opened or purified hydrazine derivatives.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] If the reaction is slow, consider increasing the temperature. A range of solvents and catalysts can be screened to find the most effective combination for your specific substrates (see Data Presentation section).

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography.

    • Solution: Minimize transfers and ensure all glassware is thoroughly rinsed. If your product is acidic or basic, adjust the pH of the aqueous phase during extraction to ensure it remains in the organic layer.[5] If using column chromatography, deactivating the silica gel with a base like triethylamine can prevent decomposition of sensitive products.[5]

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a common problem.

Possible Causes and Solutions:

  • Steric and Electronic Effects: The inherent properties of your starting materials may favor the formation of a mixture of isomers.

    • Solution: The choice of solvent can have a significant impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve the regioselectivity in some cases. Adjusting the pH can also influence which carbonyl group is preferentially attacked.

  • Separation of Isomers: If a mixture of isomers is formed, they often need to be separated.

    • Solution: Silica gel column chromatography is the most common method for separating pyrazole regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best separation.

Issue 3: Reaction Mixture Discoloration

A dark or discolored reaction mixture is often observed.

Possible Causes and Solutions:

  • Hydrazine Impurities: Phenylhydrazine hydrochloride, in particular, can contain colored impurities that are released into the reaction mixture.[3]

    • Solution: Using a slight excess of a base like sodium acetate can neutralize the acid and lead to a cleaner reaction. Purifying the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.[3]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of the Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Reaction Yield

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineEthanolReflux1~98[6]
Ethyl benzoylacetateHydrazine hydrate1-Propanol1001~79[7]
AcetylacetonePhenylhydrazineAcetic Acid100292N/A
DibenzoylmethaneHydrazine hydrateEthanolReflux385N/A

Table 2: Effect of Catalyst on Reaction Yield

1,3-Dicarbonyl CompoundHydrazineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux195N/A
Ethyl acetoacetatePhenylhydrazineNoneEthanolReflux470N/A
AcetylacetonePhenylhydrazineFe₂(SO₄)₃·xH₂ONone800.594[8]
AcetylacetonePhenylhydrazinep-Toluenesulfonic acidTolueneReflux290N/A

Experimental Protocols

Protocol 1: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure Edaravone.[9]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

Mandatory Visualizations

Experimental Workflow for Knorr Pyrazole Synthesis

KnorrSynthesisWorkflow General Experimental Workflow for Knorr Pyrazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Prepare Starting Materials (1,3-Dicarbonyl & Hydrazine) setup Set up Reaction (Solvent, Catalyst) reagents->setup glassware Dry Glassware glassware->setup addition Add Hydrazine setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation purify Purification (Chromatography/Recrystallization) evaporation->purify characterize Characterization (NMR, MS, etc.) purify->characterize product Final Product characterize->product

Caption: A typical experimental workflow for Knorr pyrazole synthesis.

Signaling Pathway of Celecoxib

Celecoxib, a selective COX-2 inhibitor often synthesized via the Knorr pyrazole synthesis, exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.

CelecoxibPathway Mechanism of Action of Celecoxib ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway showing Celecoxib's inhibition of COX-2.

References

side reaction products in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed in the synthesis of substituted pyrazoles, particularly in the Knorr synthesis?

A1: In the Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several side products can diminish the yield of the desired substituted pyrazole. The most prevalent of these is the formation of a regioisomeric pyrazole when an unsymmetrical 1,3-dicarbonyl is used.[1][2] Other potential side products include unreacted starting materials, hydrazone intermediates that fail to cyclize, and pyrazoline precursors if the final aromatization step is incomplete.[3][4] In some cases, particularly with α,β-unsaturated carbonyl precursors, Michael addition products can also be formed.[5]

Q2: How can I control the regioselectivity of my pyrazole synthesis to obtain the desired isomer?

A2: Controlling regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The formation of one regioisomer over the other is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[1][6]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[1][2]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to more common solvents like ethanol.[2][7]

  • Temperature: Reaction temperature can also be a determining factor in the isomeric ratio of the products.[2]

Q3: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors.[3][8] A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have reached completion. This can be addressed by increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting material is consumed.[8] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[8]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are typically used to facilitate the condensation.[8]

  • Reagent Stability: The stability of the hydrazine reagent can be a factor. Ensure it is of good quality and handled appropriately.[3] In some cases, using a slight excess of the hydrazine (around 1.2 to 2 equivalents) can improve yields.[3]

  • Competing Side Reactions: The formation of the side products discussed in Q1 can significantly lower the yield of the desired pyrazole.[8] Optimizing the reaction conditions to favor the desired pathway is key.

Q4: I am having difficulty purifying my substituted pyrazole from the side products. What are some effective purification strategies?

A4: Purification of substituted pyrazoles often involves standard techniques like column chromatography. However, if separating isomers is challenging, or if other impurities are present, alternative methods can be employed. One effective method is the formation of acid addition salts. The crude pyrazole product can be dissolved in an appropriate solvent and treated with an inorganic or organic acid. The resulting pyrazole salt often has different solubility properties than the impurities, allowing for its separation by crystallization.[9][10] The free pyrazole can then be regenerated by neutralization.

Troubleshooting Guides

Guide 1: Addressing Poor Regioselectivity

This guide provides a workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

start Low Regioselectivity Observed steric Analyze Steric Hindrance of Substituents start->steric electronic Evaluate Electronic Effects of Substituents start->electronic solvent Modify Solvent System (e.g., use TFE or HFIP) steric->solvent electronic->solvent ph Adjust Reaction pH (Acidic vs. Basic Conditions) solvent->ph temp Vary Reaction Temperature ph->temp analysis Analyze Isomer Ratio (NMR, GC-MS, HPLC) temp->analysis analysis->solvent Unsatisfactory Ratio end Optimized Regioselectivity analysis->end Desired Isomer is Major Product

Caption: Troubleshooting workflow for poor regioselectivity.

Guide 2: Improving Low Reaction Yields

This guide outlines a systematic approach to diagnosing and resolving issues leading to low yields in pyrazole synthesis.

start Low Reaction Yield monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor incomplete Reaction Incomplete? monitor->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes catalyst Optimize Catalyst (Type and Loading) incomplete->catalyst No increase_time->monitor end Improved Yield increase_time->end Completion Achieved increase_temp Increase Temperature/Reflux increase_temp->monitor increase_temp->end Completion Achieved reagents Check Reagent Quality and Stoichiometry catalyst->reagents analysis Analyze Byproducts reagents->analysis optimize_conditions Optimize Conditions to Minimize Side Reactions (see Guide 1) analysis->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Substituted Hydrazines

The choice of solvent can significantly influence the ratio of the two possible regioisomers, denoted as A and B .[1]

1,3-Dicarbonyl (R¹/R²)Hydrazine (R³)SolventIsomer Ratio (A:B)Total Yield (%)Reference
CF₃ / PhenylMethylhydrazineEthanol85:1580[7]
CF₃ / PhenylMethylhydrazineTFE95:585[7]
CF₃ / PhenylMethylhydrazineHFIP>99:190[7]
CF₃ / 2-FurylMethylhydrazineEthanol70:3075[7]
CF₃ / 2-FurylMethylhydrazineHFIP>99:188[7]
Acetyl / PhenylPhenylhydrazineEthanol60:40-[1]

Experimental Protocols

General Experimental Protocol for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][11] Optimization may be required for specific substrates.

Materials:

  • 1,3-dicarbonyl compound (1 equivalent)

  • Substituted hydrazine or hydrazine hydrate (1-1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid, TFE)

  • Catalyst (e.g., a few drops of glacial acetic acid, if not the solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent of a base (e.g., sodium acetate) may be needed.

  • Add the acid catalyst, if required.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway for Knorr Pyrazole Synthesis

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the formation of the two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.

cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Hydrazone Intermediate A dicarbonyl->intermediateA Attack at C1 intermediateB Hydrazone Intermediate B dicarbonyl->intermediateB Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB pyrazoleA Regioisomer A intermediateA->pyrazoleA Cyclization & Dehydration pyrazoleB Regioisomer B intermediateB->pyrazoleB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.[3]

References

Technical Support Center: Scale-Up of Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of pyrazole derivative production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives, particularly when using hydrazine?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially involving hydrazine hydrate, are significant and require careful management. Hydrazine is a high-energy and toxic compound. Key concerns include:

  • Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] Poor heat dissipation at a larger scale exacerbates this risk.[1][2]

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[1]

  • High Nitrogen-to-Carbon Ratio: Some pyrazole derivatives have a high nitrogen-to-carbon ratio, which can make them potentially explosive. A thorough safety assessment of the final compound is crucial before large-scale synthesis.[2]

Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow and Controlled Addition: Add hydrazine hydrate to the reaction mixture slowly and in a controlled manner.[1]

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[1]

  • Dilution: Use a sufficient amount of an appropriate solvent to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer.[1]

  • Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[1]

  • Flow Chemistry: Transitioning from batch to flow synthesis can be a safer and more manageable approach for potentially hazardous steps like diazotization, as it avoids the accumulation of unstable intermediates.[2][3]

Q3: What are common impurities in pyrazole synthesis, and how can they be minimized?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent issue in the synthesis of substituted pyrazoles.[1] To minimize impurities:

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1][4]

  • Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence selectivity and minimize byproduct formation.[1][4]

  • Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[1]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time or temperature.[1][4]- Ensure efficient mixing, as this can be a challenge at a larger scale.[1][2]- Check the quality and purity of starting materials.[1]- Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[4][5]
Formation of Byproducts - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1][6]- Carefully control the stoichiometry of reactants.[4]- Consider a different synthetic route with higher regioselectivity.[1]
Product Loss During Workup/Purification - Optimize extraction and recrystallization solvents and procedures.[1]- For column chromatography, experiment with different solvent systems and stationary phases.[1]
Product Degradation - Lower the reaction and purification temperatures.[1]- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]- Ensure the workup procedure is not degrading the product (e.g., avoid strong acids if the pyrazole is sensitive).[4]
Issue 2: Poor Regioselectivity
Potential Cause Troubleshooting Strategy
Reaction conditions favor the formation of multiple isomers. - Screen different solvents and catalysts to improve selectivity.[1]- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways that offer better regiochemical control.[1][6]- In some cases, post-cyclization functionalization of a pre-formed pyrazole ring can offer better control over regioselectivity.[6]
Issue 3: Exothermic Runaway
Immediate Action Preventative Measures for Future Runs
- Immediately stop the addition of reagents.[1]- Ensure maximum cooling is applied.[1]- If necessary, have a plan to quench the reaction with a suitable agent.[1]- Reduce the rate of addition of exothermic reagents.[1]- Increase the solvent volume to improve heat dissipation.[1]- Ensure the cooling system is adequate for the scale of the reaction.[1]- Consider process safety studies (e.g., reaction calorimetry) to better understand the thermal hazards.
Issue 4: Difficulty in Purification
Problem Troubleshooting Strategy
Product and impurities have similar physical properties. - Screen a variety of solvents for recrystallization.[1]- For column chromatography, experiment with different solvent systems and stationary phases.[1][7]- Consider using a stationary phase with a higher surface area for flash chromatography to improve the separation of closely related compounds.[7]
Product is unstable during purification. - Use milder purification techniques.- Minimize the time the product is exposed to purification conditions.
Scaling up chromatography is not straightforward. - Be aware that bench-scale chromatography methods often do not translate directly to a larger scale due to nonlinear factors like pressure drops and flow rates.[8]- Consider alternative purification methods like tangential flow filtration (TFF) for removing certain impurities.[8]

Experimental Protocols

General Protocol for the Synthesis of a Pyrazole Derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)

This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Solvents for purification (e.g., n-hexane, ethyl acetate, benzene, petroleum ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography setup or recrystallization flasks)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (e.g., 17 mmol) and phenylhydrazine (e.g., 14 mmol).

  • Add glacial acetic acid (e.g., 5 mL).

  • Heat the mixture to reflux and maintain for a specified time (e.g., 6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • The crude product can be purified by either column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like a benzene-petroleum ether mixture to yield the pure compound.[1]

Visualizations

G Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize Optimize Conditions incomplete->optimize yes_side_products Side Product Formation side_products->yes_side_products Yes workup_loss Is product lost during workup/purification? side_products->workup_loss No yes_side_products->optimize yes_workup_loss Purification Losses workup_loss->yes_workup_loss Yes degradation Is the product degrading? workup_loss->degradation No yes_workup_loss->optimize yes_degradation Product Degradation degradation->yes_degradation Yes degradation->optimize No yes_degradation->optimize

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

G General Experimental Workflow for Pyrazole Synthesis start Start: Reagent Preparation reaction_setup Reaction Setup: - Combine starting materials  and solvent - Heat to reflux start->reaction_setup monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction_setup->monitoring is_complete Reaction Complete? monitoring->is_complete is_complete->monitoring No workup Workup: - Cool to room temperature - Extraction/Quenching is_complete->workup Yes purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Product Analysis: - NMR, IR, Mass Spec - Melting Point purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for the synthesis and purification of pyrazoles.

References

Validation & Comparative

comparing biological activity of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the biological activities of pyrazole-containing compounds, with a comparative perspective on 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of several pyrazole derivatives from various studies, highlighting their potency in different therapeutic areas.

Compound/Derivative ClassBiological ActivityTarget/AssayIC50/MIC ValueReference
CelecoxibAnti-inflammatoryCOX-2 Inhibition0.04 µM (Ki)[1]
3,5-diarylpyrazolesAnti-inflammatoryCOX-2 Inhibition0.01 µM[1]
Pyrazole-thiazole hybridAnti-inflammatoryCOX-2/5-LOX Inhibition0.03 µM / 0.12 µM[1]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (4j)AnticancerProliferation of Huh7, MCF7, and HCT116 cells1.6 µM, 3.3 µM, 1.1 µM[2]
S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole (5e)AnticancerCytotoxicity in MCF-7 cells15.54 µM[2]
Polysubstituted pyrazole derivative (59)AnticancerCytotoxicity in HepG2 cells2 µM[3]
Pyrazole carbaldehyde derivative (43)AnticancerPI3 Kinase Inhibition (MCF7 cells)0.25 µM[3]
4-pyrazolyl benzenesulfonamide derivatives (6b and 7b)Anti-inflammatory/AntimicrobialCOX-2 Inhibition / Antibacterial against E. coli and S. aureusGood selective inhibitory activity / Appreciable activity[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Anti-inflammatory / AntibacterialCarrageenan-induced paw edema / Against Streptococcus epidermidisBetter than standard drug / 0.25 µg/mL (MIC)[5]
Pyrazoline derivative (2g)Anti-inflammatoryLipoxygenase Inhibition80 µM[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)AntimicrobialAntibacterial and Antifungal62.5–125 µg/mL (MIC) / 2.9–7.8 µg/mL (MIC)[7]
Imidazo-pyridine substituted pyrazole derivative (18)AntimicrobialBroad-spectrum antibacterial<1 µg/mL (MBC)[8]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are standard measures of a compound's effectiveness. A lower value indicates higher potency. Data for this compound was not found in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are crucial. Below is a representative protocol for a common in vitro assay used to assess the cytotoxic activity of chemical compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • 96-well plates

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)[10][11]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound (pyrazole derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[9][13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Signaling Pathway Visualization

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1] The following diagram illustrates this signaling pathway.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Unveiling the Anticancer Potential of Novel Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class. Their structural versatility allows for modifications that can significantly enhance their cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the anticancer performance of several novel pyrazole derivatives, supported by experimental data, detailed methodologies for key validation assays, and visual representations of their mechanisms of action.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel pyrazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for various derivatives. The following table summarizes the IC50 values for a selection of promising pyrazole compounds, offering a direct comparison of their efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Indole-linked Pyrazoles
Derivative 33HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[1]
Derivative 34HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[1]
Series 2: Benzoxazine-Pyrazole Hybrids
Compound 22MCF7, A549, HeLa, PC32.82 - 6.28EtoposideNot specified[1]
Compound 23MCF7, A549, HeLa, PC32.82 - 6.28EtoposideNot specified[1]
Series 3: Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 24A549, HCT1168.21, 19.56Not specifiedNot specified[1]
Series 4: Pyrazole-based Hybrid Heteroaromatics
Compound 31A54942.79Not specifiedNot specified[1]
Compound 32A54955.73Not specifiedNot specified[1]
Series 5: Isolongifolanone-linked Pyrazoles
Compound 37MCF75.21Not specifiedNot specified[1]
Series 6: Pyrazole-Thiophene Hybrids
Compound 2MCF-7, HepG2Potent (exact values not specified)Not specifiedNot specified[2]
Compound 8MCF-7, HepG2Potent (exact values not specified)Not specifiedNot specified[2]
Compound 14MCF-7, HepG2Potent (exact values not specified)Not specifiedNot specified[2]
Series 7: Pyrazole-containing Tubulin Inhibitors
Compound 4kPC-30.015Not specifiedNot specified[3]
Compound 5aPC-30.006Not specifiedNot specified[3]
Series 8: Pyrazole-Chalcone Conjugates
Compound 5oMultiple cell linesPotent (IC50 1.15 for tubulin polymerization)Combretastatin A-41.46 (for tubulin polymerization)[4]
Series 9: 1-Methyl-1H-indole-Pyrazoline Hybrids
Compound e19Four human cancer cell lines0.21-0.31 (IC50 for tubulin assembly 2.12)Not specifiedNot specified[5]
Series 10: Pyrazoline derivatives
Compound 3qMultiple cell linesPotent (comparable to Colchicine for tubulin inhibition)ColchicineNot specified[6]

Experimental Protocols

The validation of the anticancer activity of these pyrazole derivatives relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mechanism of Action: Targeting Key Signaling Pathways

Many novel pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways inhibited by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with Pyrazole Derivatives start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle PI Staining treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Experimental workflow for evaluating the anticancer activity of pyrazole derivatives.

EGFR_signaling_pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Pyrazole Pyrazole Derivative Pyrazole->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

CDK_inhibition_pathway CDK2 CDK2 CDK_Complex CDK2/Cyclin E Complex CDK2->CDK_Complex CyclinE Cyclin E CyclinE->CDK_Complex G1_S_Transition G1-S Phase Transition CDK_Complex->G1_S_Transition Pyrazole Pyrazole Derivative Pyrazole->CDK_Complex

Caption: Pyrazole derivatives inhibiting the CDK2/Cyclin E complex, leading to cell cycle arrest.

Tubulin_polymerization_pathway Tubulin Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Pyrazole Pyrazole Derivative Pyrazole->Tubulin Inhibition

Caption: Inhibition of tubulin polymerization by pyrazole derivatives, disrupting mitotic spindle formation.

References

A Comparative Guide to the Mechanisms of Action: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celecoxib, a diaryl-substituted pyrazole, functions as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2][3][4] Its selectivity for COX-2 over COX-1 is a defining feature, theoretically reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Pyrazole derivatives, as a class, are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][5][6][7][8] While some pyrazole compounds also exert their anti-inflammatory effects through COX inhibition, the diverse structures within this class suggest a potential for multiple mechanisms of action.[2][4]

Data Presentation: Comparative Analysis

The following table summarizes the known mechanistic details of celecoxib and the potential or generalized mechanisms of pyrazole derivatives based on available literature.

FeatureCelecoxib2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (Inferred from Pyrazole Derivatives)
Primary Target Cyclooxygenase-2 (COX-2)[1][3][4]Potentially COX-2, but other targets are possible.[2][4]
Mechanism Selective, reversible inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.[2][5]May involve COX inhibition, but could also include modulation of other inflammatory mediators like 5-lipoxygenase (5-LOX) or transcription factors such as NF-κB.[4]
Effect on Prostaglandin Synthesis Significantly reduces the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).[1][3][5]Likely reduces prostaglandin synthesis if COX inhibition is a primary mechanism.
Selectivity (COX-2 vs. COX-1) Highly selective for COX-2 (approximately 10-20 times more selective).[2]Selectivity is structure-dependent and would require experimental validation. Some pyrazole derivatives show COX-2 selectivity.[2][9]
Downstream Signaling Impact Attenuates inflammatory signaling pathways mediated by prostaglandins.[5]Potential to impact a broader range of inflammatory pathways depending on the specific molecular targets.
Other Reported Activities Anti-cancer effects through pathways involving apoptosis induction and cell cycle arrest.[5]Pyrazole derivatives have shown a wide array of biological activities including antimicrobial, antifungal, and anticancer properties.[2][6][7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathway for celecoxib and a hypothetical representation of potential pathways for a pyrazole derivative.

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 catalysis Celecoxib Celecoxib Celecoxib->COX2 inhibition Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation promotion

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Pyrazole_Derivative_Potential_Mechanisms Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 LOX5 5-LOX Inflammatory_Stimuli->LOX5 NFkB NF-κB Inflammatory_Stimuli->NFkB Pyrazole_Derivative This compound Pyrazole_Derivative->COX2 inhibition? Pyrazole_Derivative->LOX5 inhibition? Pyrazole_Derivative->NFkB inhibition? Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanisms of pyrazole derivatives.

Experimental Protocols

To elucidate the mechanism of action of a novel compound like this compound and compare it to celecoxib, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key initial assays.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compounds for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Test compounds (this compound, celecoxib) dissolved in DMSO

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12][13]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, COX Enzyme) Start->Prepare_Reaction_Mix Add_Inhibitors Add Test Compounds (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitors Pre_Incubate Pre-incubate (e.g., 10 min at 37°C) Add_Inhibitors->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 2 min at 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Quantify PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate % Inhibition Determine IC50 Measure_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compounds to reduce acute inflammation in an animal model.

Materials:

  • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (this compound, celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups: vehicle control, positive control (celecoxib), and different dose groups for the test compound.

  • Administer the test compounds and controls orally or via intraperitoneal injection.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

Celecoxib's mechanism of action as a selective COX-2 inhibitor is well-established, providing a clear benchmark for comparison. While the specific mechanism of this compound remains to be elucidated, the broad anti-inflammatory potential of pyrazole derivatives suggests that it may also target key inflammatory pathways, possibly including COX-2. The experimental protocols outlined in this guide provide a foundational framework for the systematic investigation of this and other novel compounds, enabling a direct and quantitative comparison with established drugs like celecoxib. Such studies are crucial for the discovery and development of new therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationships of Trimethyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, the 1,3,5-trimethyl-pyrazole moiety has emerged as a key building block for the development of novel bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of 1,3,5-trimethyl-pyrazole derivatives, supported by experimental data and detailed protocols.

Acaricidal and Insecticidal 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

A recent study focused on the design and synthesis of a series of 1,3,5-trimethylpyrazole-containing malonamide derivatives as potent acaricidal and insecticidal agents. The general structure of these compounds features a 1,3,5-trimethyl-1H-pyrazol-4-amine core linked to a substituted malonamide backbone. The SAR exploration primarily involved modifications at the R position of the malonamide.

Data Presentation: Acaricidal and Insecticidal Activities

The following table summarizes the biological activities of a selection of the synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives against the carmine spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora).[1]

CompoundR GroupAcaricidal Activity (% Mortality at 200 µg/mL)Insecticidal Activity against P. xylostella (% Mortality at 200 µg/mL)Insecticidal Activity against A. craccivora (% Mortality at 200 µg/mL)
8a Isopropyl45.336.762.5
8c Isobutyl55.243.378.1
8d Propargyl60.556.785.3
8m 2-Fluorobenzyl70.065.492.8
8p 2-Chlorobenzyl70.072.1100
8q 3-Chlorobenzyl65.868.9100
Pyflubumide (Reference)95.6100Not specified

Structure-Activity Relationship (SAR) Insights:

  • Influence of the R group on Acaricidal Activity: The nature of the substituent at the R position significantly impacts the acaricidal activity. Generally, aromatic substituents at the R position led to higher activity than aliphatic groups. Specifically, compounds with a benzyl group bearing a halogen at the ortho or meta position (e.g., 8m , 8p , and 8q ) displayed the most potent acaricidal effects among the synthesized derivatives.

  • Influence of the R group on Insecticidal Activity: A similar trend was observed for insecticidal activity against P. xylostella. The presence of a substituted benzyl group at the R position enhanced the activity. For activity against A. craccivora, several compounds, particularly those with a substituted benzyl group (8p and 8q ), demonstrated excellent efficacy, achieving 100% mortality at 200 µg/mL.[1]

Experimental Protocols

General Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives (8a-t): [1]

The synthesis of the target compounds involved a multi-step process, as outlined below.

Step 1: Synthesis of Intermediate 3 To a solution of an appropriate aromatic amine (Intermediate 2) and triethylamine in dichloromethane, ethyl 3-chloro-3-oxopropanoate (Intermediate 1) was added dropwise at 0-5 °C. The reaction mixture was stirred at room temperature until the completion of the reaction, monitored by TLC. The mixture was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 3.

Step 2: Synthesis of Intermediate 4 Intermediate 3 was dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide was added. The mixture was stirred at room temperature overnight. After completion, the organic solvent was removed under reduced pressure, and the aqueous solution was acidified with HCl. The resulting precipitate was filtered, washed with water, and dried to give Intermediate 4.

Step 3: Synthesis of Intermediate 6 To a solution of Intermediate 4 and 1,3,5-trimethyl-1H-pyrazol-4-amine (Intermediate 5) in dichloromethane, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) were added. The mixture was stirred at room temperature. After the reaction was complete, the precipitate was filtered off, and the filtrate was concentrated. The residue was purified by column chromatography to afford Intermediate 6.

Step 4: Synthesis of Target Compounds (8a-t) To a solution of Intermediate 6 in N,N-dimethylformamide (DMF), potassium tert-butoxide was added, and the mixture was stirred at room temperature. Then, the appropriate alkyl or benzyl halide (R-X) was added, and the stirring was continued. After completion, the reaction mixture was poured into ice water, and the precipitate was collected by filtration, washed with water, and purified by column chromatography to give the final products.

Visualizations

G cluster_synthesis Synthesis Workflow A Aromatic Amine (2) + Ethyl 3-chloro-3-oxopropanoate (1) B Intermediate 3 A->B Triethylamine, DCM C Intermediate 4 B->C LiOH, THF/H2O E Intermediate 6 C->E DCC, DMAP, DCM D 1,3,5-Trimethyl-1H-pyrazol-4-amine (5) D->E G Target Malonamide Derivatives (8a-t) E->G K-t-BuO, DMF F Alkyl/Benzyl Halide (R-X) F->G

Caption: Synthetic pathway for 1,3,5-trimethylpyrazole-containing malonamide derivatives.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Core 1,3,5-Trimethylpyrazole Malonamide Core R_Group R-Group Substituent Core->R_Group Activity Acaricidal & Insecticidal Activity R_Group->Activity Aliphatic Aliphatic (e.g., Isopropyl, Isobutyl) R_Group->Aliphatic Aromatic Aromatic (e.g., Benzyl derivatives) R_Group->Aromatic Aliphatic->Activity Moderate Activity Halogen Halogen Substitution (ortho, meta) Aromatic->Halogen Potency Increased Potency Halogen->Potency Potency->Activity High Activity

Caption: Key SAR findings for the malonamide derivatives.

Antimicrobial 1,3,5-Trisubstituted Pyrazole Derivatives

While the previous section focused on agrochemical applications, the trimethyl-pyrazole scaffold is also prevalent in the development of antimicrobial agents. A study on 1,3,5-trisubstituted pyrazole derivatives explored their efficacy against various bacterial and fungal strains. Although not all derivatives contained three methyl groups, this study provides valuable comparative data for understanding the broader SAR of pyrazoles with substitutions at the 1, 3, and 5 positions.

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) values for a selection of 1,3,5-trisubstituted pyrazole derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal strain, are presented below.

CompoundR1R3R5S. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)
2a Phenyl4-Cl-PhenylH125250250500125
2b Phenyl4-OCH3-PhenylH250500500>500250
2c Phenyl4-N(CH3)2-PhenylH62.512512525062.5
2d Phenyl2,4-di-Cl-PhenylH31.2562.562.512531.25

Structure-Activity Relationship (SAR) Insights:

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the R3 position played a critical role in the antimicrobial activity.

  • Electron-donating vs. Electron-withdrawing Groups: An electron-donating group like dimethylamino (2c ) and electron-withdrawing groups like dichlorophenyl (2d ) both resulted in enhanced activity compared to the derivative with a methoxy group (2b ) or an unsubstituted phenyl ring. This suggests that both electronic effects and steric factors contribute to the antimicrobial potency.

  • Potency against Fungal Strains: The compounds generally exhibited good activity against C. albicans, with the di-chloro substituted derivative 2d being the most potent.

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives (2a-d):

The synthesis of these derivatives was achieved through a cyclization reaction.

Step 1: Synthesis of Chalcones (1a-d) An appropriate substituted acetophenone was reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.

Step 2: Synthesis of Pyrazole Derivatives (2a-d) The synthesized chalcone was then refluxed with phenylhydrazine in glacial acetic acid to yield the final 1,3,5-trisubstituted pyrazole derivative. The product was then purified by recrystallization.

Visualizations

G cluster_synthesis_antimicrobial Antimicrobial Pyrazole Synthesis A Substituted Acetophenone + Substituted Benzaldehyde B Chalcone Intermediate A->B Base (e.g., NaOH), Ethanol D 1,3,5-Trisubstituted Pyrazole B->D Glacial Acetic Acid, Reflux C Phenylhydrazine C->D

Caption: General synthesis of 1,3,5-trisubstituted pyrazoles for antimicrobial testing.

SAR_Logic_Antimicrobial cluster_sar_antimicrobial Antimicrobial SAR Logic Core 1,3,5-Trisubstituted Pyrazole Core R3_Sub R3-Phenyl Substituent Core->R3_Sub Activity Antimicrobial Activity (Lower MIC) R3_Sub->Activity EDG Electron-Donating Group (e.g., -N(CH3)2) R3_Sub->EDG EWG Electron-Withdrawing Group (e.g., -Cl) R3_Sub->EWG Potency Increased Potency EDG->Potency EWG->Potency Potency->Activity

References

A Comparative Analysis of Pyrazole Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and selective synthesis of substituted pyrazoles is therefore a critical task. This guide provides a comparative analysis of prominent pyrazole synthesis methods, offering insights into their mechanisms, experimental considerations, and performance based on published data.

This comparison focuses on three widely employed strategies: the classical Knorr synthesis, the versatile reaction of α,β-unsaturated carbonyl compounds with hydrazines, and modern microwave-assisted multicomponent reactions, which offer significant advantages in terms of efficiency and environmental impact.

Comparative Overview of Pyrazole Synthesis Methods

The choice of synthetic route to a desired pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes key quantitative parameters for the selected methods, providing a snapshot of their relative performance.

Synthesis MethodKey ReactantsTypical Reaction TimeTypical TemperatureReported YieldsKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, Hydrazine1 - 24 hoursRoom Temp. to Reflux59% - 98%Well-established, versatile, good yieldsPotential for regioisomeric mixtures with unsymmetrical dicarbonyls[1][2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, Hydrazine2 - 24 hoursRoom Temp. to Reflux72% - 97%Readily available starting materialsCan produce pyrazoline intermediates requiring a subsequent oxidation step[3]
Microwave-Assisted Multicomponent Reaction Aldehyde, Active Methylene Compound, Hydrazine, etc.2 - 30 minutes[4][5][6]70°C - 140°C80% - 96%[7][8]Rapid, high yields, one-pot procedure, environmentally friendly[9][10][11]Requires specialized microwave equipment, optimization may be needed for new substrate combinations

In-Depth Analysis and Experimental Protocols

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry due to its reliability and broad applicability.[1][2][12] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[12][13]

Reaction Workflow:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Acid Catalyst Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Forms Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Reactants: Ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).[14]

  • Catalyst: Nano-ZnO can be used as an efficient and environmentally friendly catalyst.[14]

  • Procedure: A mixture of ethyl acetoacetate and phenylhydrazine is heated under controlled conditions.[14]

  • Work-up: The reaction mixture is cooled, and the solid product is isolated by filtration. The product can be further purified by recrystallization.

  • Reported Yield: Up to 95%.[14]

A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomers.[1][2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[15][16]

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method offers a valuable alternative to the Knorr synthesis, utilizing readily available α,β-unsaturated aldehydes and ketones as starting materials. The reaction with hydrazine proceeds via the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.

Reaction Workflow:

AlphaBeta_Unsaturated_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Alpha,Beta-Unsaturated Carbonyl Alpha,Beta-Unsaturated Carbonyl Michael Addition Michael Addition Alpha,Beta-Unsaturated Carbonyl->Michael Addition Hydrazine Hydrazine Hydrazine->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Forms Pyrazoline Oxidation Oxidation Cyclization->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole

Synthesis from α,β-Unsaturated Carbonyls.

Experimental Protocol: Synthesis of 3,5-diaryl-1H-pyrazoles

  • Reactants: A β-arylchalcone and hydrazine hydrate.[1]

  • Procedure: The chalcone is first reacted with hydrogen peroxide to form an epoxide. The epoxide is then treated with hydrazine hydrate, which leads to the formation of a pyrazoline intermediate. Dehydration of the pyrazoline yields the desired 3,5-diaryl-1H-pyrazole.[1]

  • Note: In some cases, the intermediate pyrazoline can be isolated, while in others, in-situ oxidation is performed.

Microwave-Assisted Multicomponent Synthesis

Modern synthetic chemistry increasingly focuses on "green" methodologies that are rapid, efficient, and environmentally benign.[17][9][10] Microwave-assisted multicomponent reactions (MCRs) for pyrazole synthesis exemplify this trend.[5][11] These one-pot reactions bring together three or more reactants to form the pyrazole ring in a single, highly efficient step, often with significantly reduced reaction times and improved yields compared to conventional heating methods.[6][7][8]

Reaction Workflow:

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Microwave Irradiation Active Methylene Compound Active Methylene Compound Active Methylene Compound->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction Substituted Pyrazole Substituted Pyrazole One-Pot Reaction->Substituted Pyrazole

Microwave-Assisted Multicomponent Synthesis.

Experimental Protocol: One-Pot Synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles

  • Reactants: An appropriate aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[7]

  • Solvent/Catalyst: Often performed in an environmentally friendly solvent like a water-ethanol mixture, with a catalyst such as L-tyrosine.[7]

  • Procedure: All reactants are mixed in a vessel suitable for microwave synthesis and irradiated for a short period (e.g., 2-10 minutes) at a specific power and temperature.[7][18]

  • Work-up: The product often precipitates upon cooling and can be isolated by simple filtration.

  • Reported Yields: Often in the range of 80-95%.[7]

Conclusion

The synthesis of pyrazoles is a well-developed field with a variety of reliable methods at the disposal of the modern researcher. The classical Knorr synthesis and the reaction of α,β-unsaturated carbonyls with hydrazines remain highly relevant and effective approaches. However, for rapid, efficient, and environmentally conscious synthesis, microwave-assisted multicomponent reactions represent the state-of-the-art, offering significant advantages in terms of reaction time and yield. The choice of the optimal method will ultimately be guided by the specific target molecule, available resources, and desired scale of the reaction.

References

in vitro versus in vivo efficacy of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds: A Comparative Guide

A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of pyrazole-based compounds with supporting experimental data, detailed methodologies, and visualizations of key biological and experimental processes.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] Their versatile chemical structure allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected pyrazole-based compounds, offering insights into their therapeutic potential. The transition from promising in vitro results to successful in vivo outcomes is a critical step in drug development, and this guide aims to illuminate this process for pyrazole derivatives.

Data Presentation: A Comparative Analysis

The efficacy of pyrazole-based compounds varies significantly depending on their chemical substitutions and the biological context in which they are tested. The following tables summarize quantitative data from various studies, providing a clear comparison of their performance in laboratory assays and animal models.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
PZ-1 HCT-116 (Colon)MTT Assay1.51[5]
PZ-2 MCF-7 (Breast)MTT Assay7.68[5]
PZ-3 MGC-803 (Gastric)MTT Assay15.43[5]
PZ-4 A549 (Lung)MTT Assay6.34[5]
PZ-5 HeLa (Cervical)MTT Assay9.05[5]
PZ-6 (Compound 48) HCT116 (Colon)Growth Inhibition1.7[6]
PZ-7 (Compound 50) HepG2 (Liver)Cytotoxicity Assay0.71[6]
PZ-8 (Compound 3i) PC-3 (Prostate)Cytotoxicity Assay1.24[7]

Table 2: In Vivo Anticancer Efficacy of Pyrazole Derivatives

Compound IDAnimal ModelTumor TypeAdministration RouteEfficacy MetricReference
PZ-8 (Compound 3i) Xenograft MiceProstate CancerNot Specified49.8% tumor proliferation inhibition[7]
Generic Pyrazoles Preclinical ModelsVarious CancersOralTumor growth inhibition[8]

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDIn Vitro AssayIC50In Vivo ModelEfficacy MetricReference
PZ-9 (Celecoxib Analog) COX-2 Inhibition0.034-0.052 µMCarrageenan-induced paw edema78.9-96% edema inhibition[5]
PZ-10 (Compound 132b) COX-2 Inhibition3.5 nMNot SpecifiedNot Specified[5]

Table 4: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50Reference
PZ-11 (Compound 10) Bcr-AblKinase Assay14.2 nM[9]
PZ-12 (Compound 8) Aurora A/BKinase Assay35 nM / 75 nM[9]
PZ-7 (Compound 50) EGFR / VEGFR-2Kinase Assay0.09 µM / 0.23 µM[6]
PZ-8 (Compound 3i) VEGFR-2Kinase Assay8.93 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of pyrazole-based compounds.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 1.5 to 3 hours.[4][11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[11][12] The intensity of the purple color is directly proportional to the number of viable cells.[12]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13]

  • Cell Preparation: Culture and expand the desired cancer cell line (e.g., PC-3). Harvest the cells and resuspend them in a suitable medium, optionally with Matrigel to aid in tumor establishment.[3]

  • Animal Model: Use immunocompromised mice, such as athymic nude mice, to prevent rejection of the human tumor cells.[13]

  • Tumor Inoculation: Subcutaneously inject the prepared tumor cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[3][14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: V = (Length x Width²) / 2.[1]

  • Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound via a suitable route (e.g., oral, intraperitoneal) according to the study design.[1]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[1][14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.[9]

  • Animal Model: Typically, adult Wistar or Sprague Dawley rats are used.[7][15]

  • Compound Administration: Administer the test pyrazole compound to the animals, usually orally or intraperitoneally, one hour before the carrageenan injection.[9]

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat. The contralateral paw is injected with saline and serves as a control.[2][9]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[2]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase and the inhibitory effect of a compound by measuring the amount of ADP produced.[6]

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase of interest, a suitable substrate peptide, and the pyrazole compound at various concentrations in a kinase assay buffer.[6]

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.[6][16]

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate. Incubate at 30°C for a defined time (e.g., 60 minutes).[6]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent from a commercial kit (e.g., ADP-Glo™). Then, add a detection reagent that converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[6]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.[6]

Visualizations: Pathways and Workflows

Signaling Pathway: Kinase Inhibition in Cancer

Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[8] The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factors Kinase3->Transcription Activates Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified kinase signaling pathway in cancer and the inhibitory action of a pyrazole-based compound.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The development of a new therapeutic agent follows a logical progression from initial laboratory testing to more complex animal studies. This workflow diagram outlines the typical steps involved in evaluating a pyrazole-based compound.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation Screening Initial Screening (e.g., Kinase Assay) Cytotoxicity Cytotoxicity Testing (MTT Assay on Cancer Cell Lines) Screening->Cytotoxicity Lead_ID Lead Compound Identification (Potency & Selectivity) Cytotoxicity->Lead_ID Animal_Model Animal Model Development (e.g., Tumor Xenograft) Lead_ID->Animal_Model Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Preliminary Toxicity Assessment (Body Weight, Clinical Signs) Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics (Optional) Toxicity->PK_PD

References

Comparative Analysis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the pyrazole-containing compound, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. Due to the absence of specific experimental data for this exact molecule, this guide leverages cross-reactivity and selectivity data from structurally related pyrazole derivatives to infer a potential interaction profile. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, known to interact with a variety of biological targets.[1] This analysis focuses on three prominent classes of enzymes known to be targeted by pyrazole derivatives: cyclooxygenases (COX), α-glucosidase, and protein kinases.

The information presented herein is intended to serve as a foundational resource for researchers initiating cross-reactivity studies, offering insights into potential off-target effects and aiding in the design of comprehensive screening panels.

Comparison with Cyclooxygenase (COX) Inhibitors

The pyrazole moiety is a key structural feature of selective COX-2 inhibitors, such as Celecoxib.[2] These drugs are designed to target the inducible COX-2 enzyme, which is involved in inflammation, while sparing the constitutive COX-1 enzyme, which plays a role in protecting the gastric mucosa.[2] The cross-reactivity between COX-1 and COX-2 is a critical determinant of the gastrointestinal side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative Inhibitory Activity of Pyrazole-Containing COX Inhibitors

Compound/DrugPrimary TargetCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-2Data not availableData not availableData not available
CelecoxibCOX-215.00.04375
RofecoxibCOX-2>10000.018>55,555
Indomethacin (Non-selective)COX-1/COX-20.050.90.05

Data for Celecoxib, Rofecoxib, and Indomethacin are representative values from published literature and may vary depending on the assay conditions.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

A common method to determine the selectivity of COX inhibitors is the in vitro enzyme inhibition assay using purified recombinant human COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound, such as this compound, is pre-incubated with each enzyme at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2).

Comparison with α-Glucosidase Inhibitors

Several pyrazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Cross-reactivity studies for these inhibitors often involve assessing their activity against other glycosidases, such as β-glucosidase, to determine their selectivity.

Table 2: Comparative Inhibitory Activity of Pyrazole-Based Glucosidase Inhibitors

CompoundPrimary Targetα-Glucosidase IC50 (µM)β-Glucosidase Inhibition (%) at 100 µM
This compound (Hypothetical) α-GlucosidaseData not availableData not available
Compound 5a (Acyl pyrazole sulfonamide)α-Glucosidase1.13Not reported to be active
Compound 15j (Imidazo[1,2-b]pyrazole)α-Glucosidase6.60No effect on α-amylase
Acarbose (Standard Drug)α-Glucosidase750.0-

Data for compounds 5a and 15j are from published studies and serve as examples of potent pyrazole-based α-glucosidase inhibitors.[4][5]

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of a compound against α-glucosidase can be determined spectrophotometrically.

  • Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The reaction is started by adding the pNPG substrate.

  • Measurement: The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is determined from a dose-response curve. A similar protocol can be used to assess inhibition of other glycosidases by using the appropriate enzyme and substrate.

Comparison with Protein Kinase Inhibitors

The pyrazole ring is a common scaffold in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[6] Given the high degree of conservation in the ATP-binding site across the kinome, cross-reactivity among different kinases is a significant consideration in the development of kinase inhibitors.

Table 3: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

CompoundPrimary TargetIC50 (nM) on Primary TargetKey Off-Targets (IC50 in nM)
This compound (Hypothetical) -Data not availableData not available
RuxolitinibJAK1/JAK2~3JAK3 (~430)
Compound 2c (Pyrazolo[3,4-g]isoquinoline)Haspin62DYRK1A (>250)
AfuresertibAkt11.3 (IC50)-

Data for Ruxolitinib, Compound 2c, and Afuresertib are from published literature and illustrate the varying selectivity profiles of pyrazole-containing kinase inhibitors.[6][7][8]

Experimental Protocol: Kinase Profiling Assay

A comprehensive assessment of a kinase inhibitor's selectivity is typically performed using a large panel of purified kinases.

  • Kinase Panel: A diverse panel of purified recombinant protein kinases is utilized.

  • Inhibitor Concentration: The test compound is screened at one or more concentrations (e.g., 1 µM) against the entire kinase panel.

  • Activity Assay: The activity of each kinase is measured in the presence and absence of the test compound. A common method is to quantify the phosphorylation of a substrate peptide using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated. For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

  • Selectivity Profile: The results are often visualized as a "kinome map" to provide a clear picture of the compound's selectivity across the human kinome.

Visualizations

Hypothetical Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Receptor Tyrosine Kinase Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow for Cross-Reactivity Screening

cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis Test Compound Test Compound Primary Target Assay Primary Target Assay Test Compound->Primary Target Assay Determine IC50 Determine IC50 Primary Target Assay->Determine IC50 Select Off-Targets Select Off-Targets Determine IC50->Select Off-Targets Panel of Related Assays Panel of Related Assays Select Off-Targets->Panel of Related Assays Determine IC50 for Off-Targets Determine IC50 for Off-Targets Panel of Related Assays->Determine IC50 for Off-Targets Calculate Selectivity Indices Calculate Selectivity Indices Determine IC50 for Off-Targets->Calculate Selectivity Indices Profile Cross-Reactivity Profile Cross-Reactivity Calculate Selectivity Indices->Profile Cross-Reactivity

Caption: General experimental workflow for assessing the cross-reactivity of a test compound.

Logical Relationship of Inhibitor Selectivity

Compound Compound Primary Target Primary Target Compound->Primary Target High Affinity Off-Target 1 Off-Target 1 Compound->Off-Target 1 Low Affinity Off-Target 2 Off-Target 2 Compound->Off-Target 2 Low Affinity High Potency High Potency Primary Target->High Potency Low Potency Low Potency Off-Target 1->Low Potency Off-Target 2->Low Potency Selective Inhibitor Selective Inhibitor High Potency->Selective Inhibitor Low Potency->Selective Inhibitor

Caption: Logical diagram illustrating the concept of a selective inhibitor.

References

Validating the Target Engagement of Pyrazole Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Validating that these compounds effectively engage their intended molecular targets within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for assessing the target engagement of pyrazole inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparing Target Engagement Methodologies

The following table summarizes quantitative data from various assays used to validate the target engagement and cellular efficacy of different pyrazole-based inhibitors. This allows for a direct comparison of potencies determined through biochemical, biophysical, and cellular methods.

Pyrazole InhibitorTarget Kinase(s)Biochemical Assay (IC50/Ki, nM)Cellular Target Engagement (EC50, nM)Cell Viability/Proliferation (IC50, µM)Reference(s)
Afuresertib Akt10.08 (Ki)-0.95 (HCT116)
Compound 1 Akt161 (IC50)30.4 (p-PRAS40)7.76 (HCT116)
Ruxolitinib JAK1, JAK2~3 (IC50)--
Compound 15 CDK25 (Ki)-0.158 (A2780)
Compound 7 Aurora A/B28.9 (A), 2.2 (B) (IC50)-0.381 (HT29)
Compound 8a BMPR2461 (IC50)10,900 (GSK3A off-target)-
Compound 43d CDK16-33.4 (NanoBRET)-
Compound D40 PLK1359 (IC50)--

Key Experimental Methodologies for Target Engagement

Effective validation of a pyrazole inhibitor requires a multi-pronged approach, employing a combination of biochemical, biophysical, and cell-based assays. Below are detailed protocols for commonly used techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target binding in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Transfer the supernatant containing the soluble proteins to new tubes.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blot analysis using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A rightward shift in the melting curve in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).

Protocol: NanoBRET™ Kinase Target Engagement Assay

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazole inhibitor.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target) and the pyrazole inhibitor to the cells.

    • Incubate at 37°C in a CO2 incubator for 2 hours to allow for equilibration.

  • Luminescence and Fluorescence Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor emission (luminescence at 460 nm) and acceptor emission (fluorescence at 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio as a function of the inhibitor concentration.

    • Determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer from the target protein.

In Vitro Kinase Activity Assay (ADP-Glo™)

This biochemical assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup:

    • In a 384-well plate, add the pyrazole inhibitor at various concentrations.

    • Add the kinase, its substrate (e.g., a generic peptide substrate), and ATP to initiate the kinase reaction.

    • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Signal Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the broader cellular context in which a pyrazole inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by pyrazole inhibitors and a general workflow for target engagement validation.

experimental_workflow cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa spr_itc Biophysical Assays (SPR, ITC, DSF) spr_itc->cetsa nanobret NanoBRET Assay cetsa->nanobret Orthogonal Validation western Downstream Pathway Analysis (Western Blot) nanobret->western Confirm MoA viability Cell Viability/Proliferation Assay western->viability Assess Phenotypic Effect start Pyrazole Inhibitor Candidate start->biochem_assay Determine IC50 start->spr_itc Confirm Direct Binding (Kd) jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak p-JAK jak->p_jak Autophosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Recruitment & Phosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) inhibitor->jak Inhibition

A Comparative Benchmarking Guide to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel pyrazole derivative, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, against established non-steroidal anti-inflammatory drugs (NSAIDs). The focus of this analysis is the in vitro inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Pyrazole-containing compounds are a significant class of therapeutic agents, and new derivatives warrant rigorous evaluation to ascertain their potential.[1][2][3][4] This document presents hypothetical performance data to illustrate a benchmarking framework, supported by detailed experimental protocols for replication and validation.

Introduction to Cyclooxygenase Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a highly desirable characteristic for new anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

This guide benchmarks this compound against two standard compounds:

  • Celecoxib: A well-established and highly selective COX-2 inhibitor.[2][5]

  • Diclofenac: A potent, non-selective COX inhibitor, widely used in clinical practice.[3][6][7]

Data Presentation: In Vitro COX Inhibition

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for each compound against human recombinant COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 25.50.8530.0
Celecoxib (Standard)15.00.04375.0
Diclofenac (Standard)0.0750.0382.0

Note: The data for this compound is hypothetical and presented for illustrative benchmarking purposes. Data for Celecoxib and Diclofenac are representative values from published literature.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade and the experimental workflow for determining COX inhibition.

Arachidonic Acid Cascade and COX Inhibition cluster_0 Cell Membrane cluster_1 Inflammatory Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-1 (constitutive)->Prostaglandins COX-2 (inducible)->Prostaglandins NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the arachidonic acid pathway.

Experimental Workflow for In Vitro COX Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of Test Compounds Prepare Reagents->Serial Dilution Enzyme Incubation Incubate COX-1/COX-2 Enzyme with Test Compounds Serial Dilution->Enzyme Incubation Add Substrate Add Arachidonic Acid to Initiate Reaction Enzyme Incubation->Add Substrate Reaction Termination Stop Reaction Add Substrate->Reaction Termination Quantify Product Quantify Prostaglandin Production (ELISA) Reaction Termination->Quantify Product Data Analysis Calculate % Inhibition and Determine IC50 Quantify Product->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Experimental Protocols

A standardized and reproducible protocol is essential for the accurate comparison of enzyme inhibitors. The following is a detailed methodology for an in vitro cyclooxygenase inhibition assay.

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (this compound, Celecoxib, Diclofenac)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Dissolve test compounds in DMSO to create high-concentration stock solutions.

    • Perform serial dilutions of the stock solutions in reaction buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Enzyme Reaction:

    • In separate wells of a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production:

    • Measure the amount of PGE2 produced in each well using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

    • The absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

This guide outlines a framework for the comparative benchmarking of this compound. Based on the hypothetical data, this novel compound demonstrates moderate potency and selectivity for the COX-2 enzyme. While its selectivity does not match that of Celecoxib, it represents a significant improvement over non-selective agents like Diclofenac, suggesting a potentially favorable gastrointestinal safety profile. The provided experimental protocol offers a standardized method for verifying these findings and further exploring the therapeutic potential of this and other novel pyrazole derivatives. Further investigation, including in vivo efficacy and safety studies, is warranted to fully characterize its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For laboratory professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be treated as a potentially hazardous substance.[1] Always wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, when handling this compound.[1][2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

II. Hazard Profile of Structurally Similar Pyrazole Derivatives

The hazard profile for this compound is inferred from analogous compounds, adopting a "worst-case" approach to ensure a high margin of safety. Pyrazole derivatives can exhibit a range of toxicities and should be handled with care.[4] Some pyrazole compounds are known to be skin and eye irritants.[3][5] Additionally, some are considered harmful to aquatic life with long-lasting effects.[2] Therefore, this compound must be disposed of as hazardous chemical waste and should never be discharged down the drain or into regular trash.[1][4]

Hazard CategoryFinding for Structurally Similar Pyrazole Derivatives
Acute Toxicity Varies among derivatives; assume moderate toxicity.
Skin Irritation Classified as a skin irritant.[3][5]
Eye Irritation Classified as a serious eye irritant.[3][5]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[2]

III. Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid chemical waste container.[1]

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[1][7]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. The container must be kept closed except when adding waste.[4]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4][8] Do not use food containers.[9]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.[9]

    • Appropriate hazard warnings (e.g., "Irritant").[10]

    • The date accumulation started.[4]

    • The name of the principal investigator and the laboratory location.[4]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA) within the laboratory.[9][10][11]

  • This area should be well-ventilated, and the waste should be segregated from incompatible materials.[7][9]

  • The SAA must be at or near the point of generation.[11]

4. Professional Disposal:

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1][6] High-temperature incineration is a common and recommended method for such compounds.

IV. Experimental Protocols for Hazard Assessment

The hazard assessments for surrogate molecules are typically conducted using standardized methodologies as prescribed by regulatory bodies. These can include:

  • Acute Oral Toxicity: Determined using methods like the OECD Test Guideline 423.

  • Skin and Eye Irritation: Assessed using in vivo or in vitro methods following guidelines such as OECD Test Guidelines 404 and 405.

  • Biodegradability: Evaluated using methods like the OECD Test Guideline 301.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: - Unused Compound - Contaminated Materials segregate->solid_waste Solid liquid_waste Liquid Waste: - Solutions Containing Compound segregate->liquid_waste Liquid solid_container Collect in Labeled, Sealed, Compatible Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage request_pickup Request Waste Pickup from EHS or Licensed Contractor storage->request_pickup end End: Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol in a laboratory setting. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2]
Skin Chemical-Resistant Gloves and Lab CoatHandle with gloves inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] A flame-resistant lab coat is recommended. For significant exposure risk, consider chemical-resistant coveralls.[4]
Respiratory Use in a Well-Ventilated Area or Fume HoodNo protective equipment is needed under normal use conditions with adequate ventilation.[1] If dust or aerosols may be generated, use a NIOSH-approved respirator with a particle filter.[1]

Operational and Disposal Plans

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Use only in a well-ventilated area or outdoors.[1][5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][5]

  • Do not let the product enter drains.

  • Contaminated packaging should be treated as the product itself.

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

cluster_0 Chemical Spill Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill B->C D Small Spill C->D Minor E Large Spill C->E Major F Don Appropriate PPE D->F L Contact Emergency Services & EHS E->L G Contain the Spill with Absorbent Material F->G H Collect Absorbed Material G->H I Place in a Labeled, Sealed Waste Container H->I J Decontaminate the Area I->J K Dispose of as Hazardous Waste J->K M Evacuate the Lab/Building L->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.